Naproxen
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWTZPSULFXXJA-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040686 | |
| Record name | Naproxen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Naproxen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001923 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in ether; soluble in methanol, chloroform, Soluble in 25 parts ethanol (96%), 20 parts methanol, 15 parts chloroform, 40 parts ether. Practically insoluble in water, Practically insoluble in water and freely soluble in alcohol., In water, 15.9 mg/L at 25 °C, 0.0159 mg/mL at 25 °C | |
| Record name | Naproxen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00788 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NAPROXEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3369 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Naproxen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001923 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
(2S)-2-(6-hydroxynaphthalen-2-yl)propanoic acid, (2S)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid, (2S)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid, (2S)-2-(5-iodo-6-methoxynaphthalen-2-yl)propanoic acid, For more Impurities (Complete) data for NAPROXEN (14 total), please visit the HSDB record page. | |
| Record name | NAPROXEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3369 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetone-hexane, White to off-white crystalline powder, White to creamy white, crystalline powder; soluble in water and sparingly soluble in alcohol. /Naproxen sodium/ | |
CAS No. |
22204-53-1 | |
| Record name | Naproxen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22204-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naproxen [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022204531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naproxen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00788 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NAPROXEN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NAPROXEN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750183 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naproxen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naproxen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAPROXEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57Y76R9ATQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NAPROXEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3369 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Naproxen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001923 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152°C, 155 °C, Crystals from acetone; mp: 244-246 °C; specific optical rotation: -11 deg at 25 °C/D (in methanol) /Naproxen sodium salt/, 153 °C | |
| Record name | Naproxen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00788 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NAPROXEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3369 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Naproxen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001923 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanistic Insights into Naproxen S Biological Actions
Cyclooxygenase (COX) Isozyme Inhibition and Prostaglandin (B15479496) Synthesis
Naproxen functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, specifically targeting both COX-1 and COX-2 isoforms. nih.govwikipedia.org These enzymes are crucial catalysts in the biosynthesis of prostaglandins (B1171923) and thromboxanes from arachidonic acid. acs.orgnih.gov By inhibiting COX activity, this compound effectively reduces the production of these lipid mediators, which play significant roles in mediating inflammation, pain, and fever. wikipedia.orgpatsnap.comderangedphysiology.com
Differential Inhibition of COX-1 and COX-2 Isozymes
This compound is characterized as a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes. nih.govwikipedia.orgpatsnap.com While both isoforms are involved in prostaglandin production, they have distinct roles and tissue distributions. COX-1 is constitutively expressed in most tissues and is involved in maintaining physiological functions such as gastric mucosal integrity, renal function, and platelet aggregation. nih.govdrugbank.comwikipedia.org COX-2, on the other hand, is primarily inducible and its expression is upregulated during inflammatory processes, contributing significantly to the production of prostaglandins that mediate pain, fever, and inflammation. patsnap.comnih.govdrugbank.comwikipedia.org
Research indicates that this compound inhibits COX-1 and COX-2 with comparable potency, although some studies suggest it may be slightly more selective for COX-1. nih.govnih.gov The inhibition kinetics can exhibit a time-dependent component for both isoforms. nih.gov Studies have reported IC50 values for this compound against oCOX-1 and mCOX-2, demonstrating concentration-dependent inhibition of arachidonic acid turnover. nih.gov For instance, one study reported an IC50 of 340 nM for oCOX-1 and 180 nM for mCOX-2 after a 3-minute incubation. nih.gov Another study using hCOX-2 reported an IC50 of 0.75 µM. nih.gov
The differential inhibition profile contributes to both the therapeutic effects and potential side effects of this compound. Inhibition of COX-2 is primarily responsible for its anti-inflammatory, analgesic, and antipyretic properties. patsnap.comderangedphysiology.comdrugbank.com However, inhibition of the constitutively active COX-1 can lead to undesirable effects, particularly in the gastrointestinal tract and kidneys, where COX-1-derived prostaglandins play protective roles. patsnap.comwikipedia.org
Data on COX Inhibition Potency:
| COX Isozyme | IC50 (nM) | Incubation Time | Source |
| oCOX-1 | 340 | 3 minutes | nih.gov |
| mCOX-2 | 180 | 3 minutes | nih.gov |
| hCOX-2 | 750 | 20 minutes | nih.gov |
Note: IC50 values can vary depending on experimental conditions, such as substrate concentration and incubation time.
Impact on Prostaglandin E2 (PGE2) and Thromboxane (B8750289) A2 (TXA2) Production
By inhibiting COX enzymes, this compound reduces the synthesis of various prostaglandins and thromboxanes, including Prostaglandin E2 (PGE2) and Thromboxane A2 (TXA2). nih.govpatsnap.com
PGE2 is a key mediator of inflammation, fever, and pain, produced predominantly by COX-2 at sites of inflammation. patsnap.comunav.eduwikipedia.orgug.edu.gh It contributes to increased vascular permeability, edema formation, and leukocyte infiltration. unav.eduwikipedia.org Inhibition of PGE2 synthesis by this compound is a primary mechanism underlying its anti-inflammatory and antipyretic effects. patsnap.comwikipedia.org
TXA2 is primarily produced by COX-1 in platelets and is a potent inducer of platelet aggregation and vasoconstriction. wikipedia.orgdroracle.aicriver.com Inhibition of TXA2 production by this compound contributes to its effects on platelet function. patsnap.comcriver.com Unlike aspirin (B1665792), which irreversibly inhibits COX-1, this compound causes reversible inhibition. wikipedia.orgdroracle.aioup.com However, studies suggest that high-dose this compound can achieve near-complete suppression of platelet COX-1 activity, leading to sustained inhibition of thromboxane biosynthesis throughout the dosing interval in some individuals. oup.comox.ac.uknih.govwikimsk.org This sustained inhibition of platelet COX-1 may contribute to a potentially lower cardiovascular risk compared to some other NSAIDs, although it also increases the risk of gastrointestinal bleeding. ox.ac.ukwikimsk.org
Studies have shown that this compound significantly reduces both thromboxane and prostacyclin levels. ahajournals.org The balance between these prostanoids is important for cardiovascular homeostasis. ahajournals.org
Beyond COX Inhibition: Emerging Molecular Mechanisms
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation
Emerging evidence suggests that some NSAIDs, including this compound, can act as ligands and activators of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). spandidos-publications.comnih.govpnas.orguni.lu PPARγ is a nuclear receptor that plays a crucial role in regulating gene expression involved in various cellular processes, including inflammation, differentiation, and metabolism. spandidos-publications.comuni.lu
Activation of PPARγ by this compound could contribute to its anti-inflammatory effects through mechanisms distinct from COX inhibition. uni.lu PPARγ activation has been shown to inhibit the expression of a wide range of pro-inflammatory genes. uni.lu Studies have demonstrated that this compound can activate PPARγ isoforms in cell-based assays. nih.gov For instance, S(+)-naproxen was found to activate PPARγ in CV-1 cells transfected with rat PPARγ and a peroxisome proliferator response element (PPRE)-luciferase reporter gene plasmid. nih.gov The rank order of potency for PPARγ activation among tested NSAIDs was S(+)-naproxen > indomethacin (B1671933) > S(+)-ibuprofen > R(-)-ibuprofen. nih.gov
Data on PPARγ Activation:
| NSAID | PPARγ Activation Potency Rank |
| S(+)-Naproxen | 1st |
| Indomethacin | 2nd |
| S(+)-Ibuprofen | 3rd |
| R(-)-Ibuprofen | 4th |
Based on activation in CV-1 cells transfected with rat PPARγ and a PPRE-luciferase reporter. nih.gov
The ability of this compound to activate PPARγ may also be relevant in specific disease contexts, such as potentially contributing to observed associations between NSAID use and reduced risk of certain conditions. pnas.orguni.lu
Nuclear Factor-κB (NF-κB) Signaling Pathway Modulation
The Nuclear Factor-κB (NF-κB) signaling pathway is a critical regulator of inflammatory and immune responses, controlling the expression of numerous genes involved in the production of pro-inflammatory mediators. dovepress.combiorxiv.org Modulation of NF-κB activity represents another potential non-COX mechanism of this compound. umw.edu.plumw.edu.pl
Some studies suggest that certain NSAIDs, including this compound derivatives, can influence NF-κB signaling. dovepress.combiorxiv.orgresearchgate.net For example, a hydrogen sulfide-releasing derivative of this compound (HS-NAP) has been shown to inhibit NF-κB signaling in colon cancer cells by reducing nuclear translocation of NF-κB and decreasing NF-κB-DNA binding. dovepress.com This effect was associated with reduced levels of pro-inflammatory proteins like iNOS and COX-2. dovepress.combiorxiv.org
While some research indicates that traditional this compound may have a less potent effect on NF-κB compared to other NSAIDs like celecoxib (B62257) or diclofenac (B195802), studies on modified this compound compounds highlight the potential for interaction with this pathway. umw.edu.plclinicaleducation.org The modulation of NF-κB signaling by this compound or its derivatives could contribute to anti-inflammatory and potentially other cellular effects, such as influencing cell proliferation and apoptosis. dovepress.com
Unfolded Protein Response (UPR) Pathway Involvement
The Unfolded Protein Response (UPR) is a cellular stress response pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER). umw.edu.plresearchgate.netajol.infonih.govreactome.org The UPR aims to restore protein homeostasis, but prolonged or severe ER stress can lead to the induction of apoptosis. researchgate.netnih.gov
Recent research suggests that NSAIDs, including this compound, may interact with components of the UPR pathway. umw.edu.plumw.edu.pl While direct studies specifically detailing this compound's effects on the UPR are less extensive compared to other NSAIDs like indomethacin or diclofenac, the UPR is recognized as a potential molecular target for NSAIDs. umw.edu.plresearchgate.netnih.gov Studies on other NSAIDs have shown they can activate specific branches of the UPR, potentially influencing cellular outcomes like apoptosis. researchgate.netnih.gov The involvement of this compound with the UPR pathway could represent another COX-independent mechanism contributing to its cellular effects, particularly in contexts beyond inflammation. umw.edu.plumw.edu.pl
Immune Activation Pathways (e.g., in Colorectal Mucosa)
Recent research indicates that this compound's effects extend beyond its traditional role as a non-steroidal anti-inflammatory drug (NSAID) that primarily inhibits cyclooxygenase (COX) enzymes and reduces prostaglandin synthesis patsnap.comwikipedia.orgdrugbank.com. Studies, particularly in the context of colorectal mucosa and Lynch syndrome, have revealed that this compound can actively promote immune activation mdanderson.orgbmj.comaacrjournals.orgresearchgate.net.
Specifically, this compound has been shown to activate T cells and dendritic cells in the colorectal mucosa, potentially enabling them to target pre-malignant cells mdanderson.org. This suggests a departure from the traditional view of this compound solely as an anti-inflammatory agent, highlighting its capacity to stimulate immune cells locally mdanderson.org. Further research indicates that this compound treatment can promote T-cell proliferation in the colonic mucosa researchgate.net.
Beyond direct immune cell activation, this compound's influence on the immune microenvironment in the colorectal mucosa may involve modulating immune checkpoint proteins. Studies have shown that this compound can decrease the expression of PD-L1 in colonic lesions and increase the influx of CD8+ T cells aacrjournals.orgnih.govresearchgate.net. PD-L1 is an immune checkpoint protein that can suppress anti-tumor immune responses aacrjournals.orgnih.gov. By reducing PD-L1 expression, this compound may help to reverse inflammation-induced immune suppression and support an effective anti-tumor response aacrjournals.org. The increase in CD8+ T cells, which are cytotoxic lymphocytes, is associated with disease control aacrjournals.orgnih.gov.
Research using murine colon cancer cell lines has indicated that the reduction in PD-L1 expression by this compound is primarily associated with COX-2 inhibition aacrjournals.orgnih.gov. Silencing COX-2 RNA significantly reduced PD-L1 expression, while silencing COX-1 had little effect aacrjournals.orgnih.gov. Furthermore, this compound treatment has been shown to increase Tbet+ CD4 and CD8 tumor-infiltrating lymphocytes and reduce PD-1 and LAG3 expression on regulatory T cells, potentially enhancing the anti-tumor efficacy of immunotherapy aacrjournals.orgnih.govresearchgate.net.
The immunomodulatory effects of NSAIDs, including this compound, may also be linked to the induction of immunogenic cell death (ICD) in colorectal cancer cells nih.govresearchgate.net. This process can activate anti-tumor immunity nih.govnih.gov. Studies suggest that NSAID-induced endoplasmic reticulum (ER) stress and activation of the protein BID may play a role in this immunogenic effect nih.govresearchgate.net.
While the exact mechanisms are still being elucidated, the evidence suggests that this compound's impact on immune activation pathways in the colorectal mucosa involves a combination of reducing immunosuppressive prostaglandins and directly or indirectly influencing immune cell activity and checkpoint protein expression.
Here is a summary of some research findings related to this compound's immune activation in colorectal mucosa:
| Study Type | Intervention | Key Immune Finding in Colorectal Mucosa | Citation |
| Phase I Clinical Trial | High-dose this compound (440 mg daily for 6 months) | Activated different resident immune cell types; enriched immune-related pathways; activated T cells and dendritic cells. | mdanderson.orgbmj.comaacrjournals.org |
| Murine Model Study | This compound Treatment | Decreased PD-L1 expression on polyps; increased influx of CD8+ T cells. | aacrjournals.orgnih.govresearchgate.net |
| Murine Model Study | This compound Treatment | Promoted T-cell proliferation. | researchgate.net |
Advanced Synthetic Methodologies and Chemical Modifications
Classical Synthesis Pathways of Naproxen
Early synthetic routes for this compound, such as the process introduced by Syntex in 1976, often involved the preparation of the racemic mixture followed by chiral resolution to isolate the active (S)-enantiomer. nih.govresearchgate.net A traditional approach involved Friedel-Crafts alkylation and Willgerodt-Kindler rearrangement to produce an arylacetic acid intermediate. nih.govbohrium.com This intermediate would then undergo esterification and methylation to yield a racemic arylpropionic ester. nih.gov The final step in these classical routes typically involved saponification of the ester and resolution of the resulting racemic acid using a chiral resolving agent, such as cinchonidine, to obtain enantiomerically pure (S)-naproxen. nih.gov
Another classical method, the Zambon process, involved the acylation of nerolin (2-methoxynaphthalene), followed by ketalization, bromination, hydrolysis, and reductive cleavage. acs.orgmuni.cz While these classical methods were effective, the need for chiral resolution and the potential for generating unwanted enantiomers or isomers in earlier steps highlighted the value of developing more direct asymmetric synthesis routes. nih.govacs.org An industrial synthesis technique for DL-naproxen has also been described, utilizing 2-propinonyl-6-methoxynaphthalene as a raw material in a sequence involving ketal reaction, alpha-bromo reaction, rearrangement, hydrolysis, and acidification. google.com
Recent Advances in Asymmetric Synthesis of (S)-Naproxen
Chiral Enolate Chemistry
Chiral enolate chemistry has been explored for the asymmetric synthesis of (S)-naproxen. One strategy involves the direct methylation of a this compound precursor using a chiral enolate. nih.gov This approach aims to achieve high stereoselectivity without the need for attaching and detaching chiral auxiliaries, which are often required in conventional chiral alkylation methods. nih.gov Diaryliodonium salts have also been employed in conjunction with chiral copper catalysts for the enantioselective α-arylation of carbonyl groups, utilizing silyl (B83357) ketene (B1206846) N,O-aminals as nucleophiles and reactive aryliodonium salts as electrophiles to produce the (S)-arylpropionic acid skeleton with high enantiomeric purity. nih.gov
Asymmetric Hydrogenation Strategies
Asymmetric hydrogenation is a powerful methodology for the synthesis of chiral medicines, including (S)-naproxen. nih.govnumberanalytics.com This technique involves the reduction of a prochiral alkene in the presence of a chiral catalyst to yield a chiral product with high enantioselectivity. numberanalytics.com
Ruthenium-BINAP catalysts, such as Ru-(S)-BINAP, have been successfully used for the asymmetric hydrogenation of 6-methoxy naphthacrylic acid, yielding (S)-naproxen with high enantiomeric excess (ee >98%). acs.orgmuni.cznobelprize.org High-pressure hydrogenation (>100 atm) of an α-arylacrylic acid in methanol (B129727) has been shown to afford (S)-naproxen with 97% ee. pnas.org Other chiral ligands, including a new class of biphosphorus ligands with a ferrocene (B1249389) moiety, have also been developed and screened for asymmetric hydrogenation with rhodium catalysts. nih.gov Cobalt-catalyzed asymmetric hydrogenation has also been studied as an enantioselective route for the addition of hydrogen. nih.gov Researchers have achieved high chemical yields (over 97%) and enantiomeric purity (over 97% ee) for (S)-naproxen using chiral ferrocene-ruthenium complexes. nih.gov
Metal-Catalyzed Cross-Coupling Reactions (e.g., Kumada, Suzuki-Miyaura)
Metal-catalyzed cross-coupling reactions, such as Kumada and Suzuki-Miyaura couplings, have emerged as valuable tools for constructing the this compound core structure with control over stereochemistry. jst.go.jpthieme-connect.comrsc.orgacs.org
Suzuki-Miyaura coupling reactions have also been applied to this compound synthesis. nih.govthieme-connect.com One approach involves the reaction of aryl bromide with propionic acid via a TMS-enolate intermediate catalyzed by palladium, providing a method to synthesize racemic this compound with good yields. nih.gov More recent work has focused on enantioselective variations. Nakamura et al. modified an iron-catalyzed coupling reaction to an enantioselective Suzuki-Miyaura coupling with an α-bromoester, which, after acidic hydrolysis, yielded enantiomerically enriched (S)-naproxen. nih.gov Another application involves the palladium-catalyzed regioselective and stereospecific Suzuki-Miyaura coupling of unsymmetrical 1,3-disubstituted allylic carbonates with arylboronic acids, which has been applied to the small-scale synthesis of (S)-naproxen, proceeding with inversion of configuration and high regioselectivity. thieme-connect.com
Asymmetric Protonation Methodologies
Asymmetric protonation is a strategy that involves the enantioselective addition of a proton to a prochiral enolate, creating a new chiral center. jst.go.jpthieme-connect.de This method has been explored for the synthesis of (S)-naproxen. rsc.orgacs.orgresearchgate.net
One approach involves the chiral protonation of bis-TMS ketene acetals using chiral disulfonimide proton donors to achieve face-selective protonation. nih.govresearchgate.net While this method has shown potential for enantiomerically enriched (S)-naproxen, it may still require the initial construction of a racemic compound and faces competition from established chiral resolution routes. nih.gov Another study described a novel synthesis of optically active 2-phenylpropionic acids, including (S)-naproxen, via catalytic enantioselective protonation in the Michael addition of benzenethiol (B1682325) to α-acrylacrylates. rsc.org Racemic this compound ester derivatives have been treated with achiral bases to generate prochiral enolates, which were then protonated enantioselectively using novel chiral proton sources containing the alpha-phenylethylamino group. researchgate.net Saponification of the resulting enantioenriched esters afforded (S)-naproxen with no loss of enantiopurity. researchgate.net
Design and Synthesis of Novel this compound Derivatives
Research extends beyond the synthesis of this compound itself to the design and synthesis of novel this compound derivatives. This area is driven by the potential to enhance therapeutic properties, reduce side effects, or explore new pharmacological activities. researchgate.netjst.go.jpacs.orgdoaj.orgnih.gov
Numerous this compound derivatives have been designed and synthesized, often involving modifications to the carboxylic acid group or the naphthalene (B1677914) ring system. For instance, this compound derivatives incorporating the cinnamic acid moiety have been synthesized with the aim of enhancing anti-inflammatory activities and safety profiles. jst.go.jp Studies have shown that some of these derivatives exhibit inhibitory effects on nitric oxide release and lower cytotoxicity compared to this compound. jst.go.jp
Other reported this compound derivatives include those containing oleanolic acid, thiourea (B124793) moieties, and hydrazide structures, all investigated for their anti-inflammatory potential. jst.go.jp Masking the free acidic group of this compound through derivative formation has been considered a strategy to address associated gastrointestinal side effects. bohrium.com Glyceride ester derivatives have been prepared as potential prodrugs by reacting glycerol (B35011) derivatives with (S)-naproxen. bohrium.com Additionally, series of substituted 2-(6-methoxynapthalen-2-yl) propanoic acid analogs and 2-(6-methoxy-2-naphthyl)propionamide derivatives have been synthesized. bohrium.com Conjugation of this compound with amino acids has also been explored, involving the synthesis of naproxol (B1225773) isothiocyanate and its subsequent reaction with various amino acids to create novel derivatives. nih.gov this compound-salicylate derivatives have been synthesized as potential dual-targeted inhibitors. scirp.orgscirp.org The synthesis involves the coupling of this compound and salicylic (B10762653) acid using coupling reagents like EDC∙HCl and DMAP, forming an ester linkage. scirp.orgscirp.org
The design of novel this compound derivatives often involves computational studies, such as molecular docking and pharmacokinetic profiling, to predict their potential biological activities and safety before synthesis. nih.gov This approach helps in identifying promising lead molecules for further laboratory synthesis and evaluation. nih.gov The high synthetic potential of this compound allows for the creation of many biologically active heterocyclic compounds, suggesting its utility as a synthon in combinatorial synthesis for developing new pharmaceuticals. bohrium.com
Derivatives with Enhanced Anti-Inflammatory Activity
Modification of the this compound structure has led to the synthesis of derivatives exhibiting enhanced anti-inflammatory effects compared to the parent compound. For instance, novel amino acid derivatives of this compound, including Schiff base and thiozolidinone analogs with amino acid spacers like Phenylalanine and Histidine, have been synthesized. These analogs demonstrated improved anti-inflammatory action in in vivo studies, with some showing more potent effects than this compound itself. rjptonline.org The synthesis typically involves conventional methods such as esterification of amino acids, followed by reactions to form hydrazides, Schiff bases, and subsequently thiozolidinone rings, culminating in the amidation of this compound rjptonline.org.
Another approach involves the synthesis of thiourea derivatives of this compound by converting the carboxyl group to a thiourea moiety using aromatic amines and esters of aromatic amino acids. Some of these thiourea derivatives have shown higher anti-inflammatory activity in reducing paw edema in rats compared to this compound. mdpi.commdpi.com
Research has also explored this compound-based hydrazide derivatives as potential potent COX-2 inhibitors, suggesting that retaining the core this compound skeleton while modifying its structure can yield novel bioactive compounds jst.go.jp. Furthermore, studies on this compound amide compounds synthesized with methyl esters of amino-acid derivatives have indicated reliable anti-inflammatory activity dovepress.com.
Interactive Table 1: Anti-Inflammatory Activity of Select this compound Derivatives
| Derivative Type | Example Modification | In vivo Anti-Inflammatory Effect (vs. This compound) | Reference |
| Amino acid derivatives | Schiff base, Thiozolidinone with amino acid spacers | Better, some more powerful | rjptonline.org |
| Thiourea derivatives | With aromatic amines/amino acid esters | Higher activity in reducing paw edema | mdpi.commdpi.com |
| Amide compounds | With methyl esters of amino-acid derivatives | Reliable anti-inflammatory activity | dovepress.com |
| Hydrogen sulphide-releasing | ATB-346 (ester with 4-thiocarbamoyl-phenyl) | Similar to this compound, more rapid onset | nih.gov |
| This compound-4-allyl guaiacol (B22219) chimera | Ester linkage | Comparable or even superior | mdpi.com |
Derivatives with Modified Safety Profiles (e.g., Reduced Gastrointestinal Damage)
A significant focus of this compound modification has been the reduction of its associated gastrointestinal toxicity, which is largely attributed to the free carboxylic acid group bohrium.comdovepress.com. Masking this acidic group through chemical modification is a primary strategy to mitigate local irritation of the gastric mucosa bohrium.comdovepress.commdpi.com.
The synthesis of amide derivatives of this compound by condensing it with amino acid esters has shown promising results, yielding compounds with considerably reduced gastrointestinal toxicity while retaining good anti-inflammatory activity researchgate.net. Similarly, amide prodrugs of this compound derivatives have demonstrated significant anti-inflammatory activity with reduced ulcerogenic effects dovepress.com.
Hydrogen sulphide-releasing derivatives, such as ATB-346 (a this compound ester with 4-thiocarbamoyl-phenyl), have been synthesized to leverage the gastroprotective properties of hydrogen sulphide. ATB-346 demonstrated significantly reduced gastric damage in rats compared to this compound, even in compromised gastric mucosal conditions. It also accelerated the healing of pre-existing gastric ulcers. nih.gov
Glyceride prodrugs of this compound, synthesized by reacting this compound with triglycerides like 1,2,3-trihydroxy propane (B168953) 1,3-dipalmitate/stearate using coupling agents such as N,N'-dicyclohexylcarbodiimide, have shown significantly less ulcerogenic potential compared to the parent drug. semanticscholar.orgscirp.org This reduced toxicity is attributed to the temporary masking of the carboxylic acid group semanticscholar.orgresearchgate.net. These prodrugs were found to be stable at acidic pH, minimizing local gastric irritation, and underwent hydrolysis at pH 7.4 to release the parent drug semanticscholar.orgscirp.org.
Interactive Table 2: Gastrointestinal Toxicity of Select this compound Derivatives
| Derivative Type | Modification/Linkage | Gastrointestinal Toxicity (vs. This compound) | Reference |
| Amide derivatives | With amino acid esters | Considerably reduced | researchgate.net |
| Amide prodrugs | Masking acidic group | Negligible ulcerogenic effects | dovepress.com |
| Hydrogen sulphide-releasing | Ester with 4-thiocarbamoyl-phenyl (ATB-346) | Substantially reduced, negligible damage | nih.gov |
| Glyceride prodrugs | Ester with triglycerides | Significantly less ulcerogenic | semanticscholar.orgscirp.org |
| Thiourea derivatives | Masking carboxyl group | Aim for improved safety | mdpi.com |
| This compound-4-allyl guaiacol chimera | Ester linkage, masking carboxyl group | Exceptional gastro-sparing properties | mdpi.com |
Prodrug Design and Synthesis
Prodrug strategies for this compound aim to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, as well as reduce its gastrointestinal toxicity dovepress.comresearchgate.net. Prodrugs are typically inactive derivatives that undergo enzymatic or chemical cleavage in vivo to release the active parent drug researchgate.net. Masking the free carboxylic acid group is a common approach in this compound prodrug design to reduce gastric irritation bohrium.comdovepress.commdpi.comresearchgate.net.
Ester prodrugs of this compound have been synthesized to improve the therapeutic index for oral delivery dovepress.com. Glyceride ester prodrugs, for example, are designed to be stable at the acidic pH of the stomach, preventing local irritation, and then hydrolyze in the more neutral environment of the intestine or bloodstream to release this compound semanticscholar.orgscirp.org. The synthesis of these glyceride prodrugs involves reacting this compound with triglycerides using coupling agents semanticscholar.orgscirp.org.
Novel prodrugs conjugated with moieties like glucose and ascorbic acid have been designed for targeted delivery, such as to the central nervous system nih.gov. These prodrugs are designed to release this compound upon incubation with biological matrices like plasma and brain homogenate nih.gov.
Another type of prodrug involves conjugating this compound with compounds like guaiacol via an ester linkage. This approach aims to mask the carboxyl group and potentially enhance properties like COX-2 selectivity and antioxidant activity. mdpi.com
Incorporation of Natural Product Fragments (e.g., Cinnamic Acid, Curcumin)
The incorporation of natural product fragments into the this compound structure is an active area of research, aiming to create hybrid molecules with potentially synergistic therapeutic effects and improved profiles.
Cinnamic acid derivatives have been incorporated into this compound structures to create novel compounds. For example, a series of this compound derivatives incorporating the cinnamic acid moiety have been synthesized using coupling reactions between a this compound intermediate and different cinnamic acids jst.go.jp. These hybrid molecules are being investigated for various biological activities, including anti-inflammatory effects through mechanisms like NLRP3 inhibition jst.go.jp. The synthesis typically involves forming an amide or ester linkage between this compound or a this compound derivative and the cinnamic acid fragment jst.go.jp.
Curcumin (B1669340), a natural polyphenol known for its anti-inflammatory and antioxidant properties, has also been conjugated with this compound. Curcumin-NSAID conjugates, including those with this compound, have been synthesized by coupling this compound to substituted hydroxybenzaldehydes via an ester linkage, followed by further modifications d-nb.info. Another method involves directly coupling NSAIDs with parent curcumin d-nb.info. These conjugates are explored for enhanced anti-inflammatory activity and improved bioavailability of curcumin ijpsjournal.comaustinpublishinggroup.com. Studies have shown that curcumin-naproxen conjugates can exhibit better anti-inflammatory activity compared to this compound or curcumin alone ijpsjournal.comaustinpublishinggroup.com. The synthesis of curcumin-NSAID conjugates often involves esterification protocols using coupling agents d-nb.infoijpsjournal.com.
Interactive Table 3: this compound Conjugates with Natural Product Fragments
Pharmacometabolomics and Drug Metabolism Research
Major Metabolic Pathways
The metabolic disposition of naproxen involves several key pathways, primarily conjugation reactions and oxidative metabolism. scialert.net
Acyl Glucuronidation (this compound-β-1-O-acyl glucuronide)
Acyl glucuronidation is a major metabolic pathway for this compound in humans and rats. researchgate.netscialert.netingentaconnect.com This Phase II conjugation involves the formation of a glucuronide conjugate at the carboxylic acid group of this compound, resulting in this compound-β-1-O-acyl glucuronide. researchgate.netscialert.net Studies in humans have shown that this compound acyl glucuronide accounts for a significant portion of the dose recovered in urine, approximately 50.8%. researchgate.netnih.gov The acyl glucuronide can undergo isomerization in blood. researchgate.netnih.gov In one study, the isomerized conjugate, isoglucuronide, accounted for 6.5% of the dose recovered in urine. researchgate.netnih.gov
Acyl glucuronides, including this compound acyl glucuronide, are known to be chemically unstable in aqueous conditions and can undergo degradation via hydrolysis and acyl migration. uzh.chnih.gov This reactivity has led to concerns regarding their potential to form covalent adducts with proteins. uzh.chnih.gov In vitro investigations have demonstrated that acyl glucuronides can form covalent adducts with proteins through transacylation and Schiff base formation followed by Amadori rearrangement. uzh.ch Studies have shown that irreversible binding to circulating plasma proteins in volunteers receiving carboxylate NSAIDs correlates with circulating acyl glucuronide exposure. uzh.ch
O-Dealkylation to 6-O-Desmethylthis compound (DNAP)
This compound also undergoes Phase I oxidative demethylation, leading to the formation of 6-O-desmethylthis compound (DNAP). fda.govnih.govscialert.net This metabolite is formed by the cleavage of the ether linkage in this compound. researchgate.net DNAP possesses both carboxyl and phenolic functional groups, allowing it to undergo further conjugation reactions. scialert.net DNAP is subsequently metabolized extensively via conjugation, primarily acyl glucuronidation and sulfation. fda.govscialert.net 6-O-desmethylthis compound acyl glucuronide and its isoglucuronide have been detected as urinary metabolites, accounting for approximately 14.3% and 5.5% of the oral dose, respectively. fda.govresearchgate.netnih.gov
Conjugation with Glycine (B1666218) (this compound-glycine conjugate)
Conjugation with glycine to form this compound-glycine conjugate (NAP-GLY) is another metabolic pathway for this compound. scialert.net Research has explored the synthesis and characterization of this compound-glycine conjugate, particularly in the context of developing prodrugs aimed at enhancing solubility and targeted delivery. researchgate.nettandfonline.comnih.govtandfonline.com Studies have shown that this compound-glycine conjugate exhibits higher solubility compared to this compound in certain buffer conditions. researchgate.nettandfonline.comnih.gov In vitro studies have also investigated the reversion of the glycine conjugate back to this compound. researchgate.netnih.gov
Sulfate (B86663) Conjugation (this compound-sulfate)
Sulfate conjugation is a Phase II metabolic pathway observed for this compound, primarily involving its O-demethylated metabolite, 6-O-desmethylthis compound (O-DMN). nih.govscialert.net While this compound itself is not a direct substrate for sulfation due to the absence of a free hydroxyl group, O-DMN can undergo sulfation. nih.gov 6-O-desmethylthis compound sulfate has been identified as a metabolite. fda.govscialert.netamegroups.cn Studies in rats have also identified a novel acyl glucuronide-sulfate diconjugate of DMN as a major biliary metabolite, formed by sulfonation of the phenolic group and glucuronidation of the carboxy group. nih.gov Sulfoconjugates of this compound and O-DMN can constitute approximately 11% of the excreted dose. nih.gov
Enzymatic Biotransformation
The enzymatic biotransformation of this compound involves both Phase I and Phase II enzymes.
Cytochrome P450 (CYP) Isozymes (CYP2C9, CYP1A2)
Cytochrome P450 (CYP) enzymes play a key role in the oxidative metabolism of this compound, specifically in the O-dealkylation pathway leading to 6-O-desmethylthis compound. fda.govnih.govscialert.netpharmgkb.orgpharmgkb.orgdrugbank.comnih.gov In vitro studies have demonstrated that CYP2C9 and CYP1A2 are the two primary CYP450 isoenzymes responsible for this metabolic step in humans. fda.govnih.govscialert.netpharmgkb.orgpharmgkb.orgdrugbank.comnih.gov Some reports also indicate a minor contribution of CYP2C8. drugbank.comnih.gov
Research has investigated the influence of genetic polymorphisms in CYP2C9 on the pharmacokinetics of this compound. nih.govnih.govresearchgate.net While CYP2C9 is known to metabolize many NSAIDs, studies on the effect of CYP2C9 genetic polymorphisms, such as CYP2C93, on this compound pharmacokinetics in certain populations have shown no significant differences in parameters like AUC and oral clearance between individuals with different genotypes. nih.gov However, other research suggests that allelic variations of CYP2C9, particularly CYP2C92 and *3, could potentially modify some pharmacokinetic parameters of this compound and its metabolite, 6-O-desmethylthis compound. nih.govresearchgate.net
CYP1A2 is also involved in the O-demethylation of this compound. fda.govnih.govscialert.netpharmgkb.orgpharmgkb.orgdrugbank.comnih.gov Studies have used this compound as a probe substrate to assess CYP1A2 enzyme activity. auctoresonline.org Research has explored the potential for interactions with this compound metabolism through the inhibition of CYP1A2. auctoresonline.org
Here is a table summarizing the major metabolic pathways and associated enzymes:
| Metabolic Pathway | Metabolite(s) | Enzymes Involved (Primary) |
| Acyl Glucuronidation | This compound-β-1-O-acyl glucuronide, Isoglucuronide | UGT2B7 (primarily) pharmgkb.orgresearchgate.net |
| O-Dealkylation | 6-O-Desmethylthis compound (DNAP) | CYP2C9, CYP1A2 fda.govnih.govscialert.netpharmgkb.orgpharmgkb.orgdrugbank.comnih.gov |
| Conjugation with Glycine | This compound-glycine conjugate | Not explicitly identified in search results |
| Sulfate Conjugation (of DNAP) | 6-O-Desmethylthis compound sulfate, DMN-AG-S diconjugate | SULT1A1, SULT1B1, SULT1E1 nih.gov |
UDP-Glucuronosyltransferases (UGT2B7)
Glucuronidation is a primary metabolic pathway for this compound, leading to the formation of this compound-β-1-O-acyl glucuronide (NAP-AGLU). scialert.net This conjugation reaction is catalyzed by UDP-Glucuronosyltransferases (UGTs). Research indicates that UGT2B7 plays a significant role in the hepatic acyl glucuronidation of this compound in humans. nih.govnih.gov Studies using human liver microsomes have shown that this compound acyl glucuronidation exhibits biphasic kinetics. nih.govnih.gov UGT2B7 has been identified as the high-affinity enzyme responsible for this process, demonstrating an apparent Km value similar to the high-affinity component observed in human liver microsomes. nih.govnih.gov Other UGT isoforms, including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, and UGT1A10, have also shown the capacity to glucuronidate this compound, with UGT1A6 and UGT1A9 potentially contributing to the low-affinity component of hepatic this compound glucuronidation. nih.govnih.gov UGT2B7 is also expressed in the kidney, and kidney microsomes show similar this compound glucuronidation activity to liver microsomes. nih.gov
Toxicological Implications of Metabolites
While this compound itself is generally considered safe at therapeutic doses, its metabolites have been implicated in certain toxicological effects. scialert.net The toxicity of metabolites can arise from their inherent reactivity or their ability to interfere with cellular processes. nih.gov
Role of Electrophilic Metabolites
The metabolism of some drugs can lead to the formation of reactive electrophilic species that can bind covalently to cellular proteins and other macromolecules. nih.govashpublications.org The presence of such drug-protein adducts has been associated with drug toxicity. nih.gov While the major metabolite, this compound acyl glucuronide (Nap-GlcU), is generally considered a detoxification product, it can undergo intramolecular rearrangement to form reactive electrophilic species capable of binding to proteins. nih.govashpublications.org Studies comparing the reactivity of this compound acyl glucuronide and this compound coenzyme A (Nap-CoA) thioester towards bionucleophiles like glutathione (B108866) and human serum albumin have shown that Nap-CoA may be a more reactive species than the acyl glucuronide in vitro. nih.gov However, electrophilic metabolites from this compound have been suggested to potentially cause depletion of cellular glutathione. scialert.net
Reactive Oxygen Species (ROS) Generation
Reactive Oxygen Species (ROS) are formed as a byproduct of normal metabolism, but excessive generation can lead to oxidative stress. walshmedicalmedia.com It has been suggested that ROS generated during this compound metabolism may contribute to its toxic effects, such as inducing lipid peroxidation in isolated rat hepatocytes. scialert.net Oxidative bioactivation of drugs by cytochrome P450 enzymes can generate reactive intermediates that cause ROS formation and impose oxidative stress. walshmedicalmedia.com While some NSAIDs have been shown to reduce ROS production, studies investigating the effect of therapeutic plasma concentrations of this compound on ROS production by activated rat neutrophils showed that this compound was ineffective in reducing ROS production in certain assays. scielo.brscielo.br The formation of oxidized intermediates of NSAIDs during therapeutic administration may be partially responsible for both beneficial and adverse effects. scielo.br
Cellular Glutathione Depletion
Cellular glutathione (GSH) is a crucial antioxidant that plays a key role in protecting cells from oxidative stress and detoxifying reactive metabolites. essentialformulas.com Depletion of cellular glutathione can compromise the antioxidant status of the cell and contribute to cellular toxicity. scialert.netessentialformulas.com It has been suggested that electrophilic metabolites from this compound may cause depletion of cellular glutathione. scialert.net Studies have reported that the use of NSAIDs, including this compound, can cause a depletion of glutathione levels. essentialformulas.com Research using isolated rat hepatocytes demonstrated that intracellular oxidized glutathione (GSSG) content increased during this compound metabolism, and glutathione decreased while GSSG increased in the liver during this compound metabolism after perfusion. researchgate.net This suggests that this compound metabolism can lead to glutathione depletion and an increase in the oxidized form. researchgate.net Depletion of glutathione stores can render cells more susceptible to the toxic effects of reactive metabolites. ditki.com
Adverse Drug Reactions: Mechanistic Investigations
Gastrointestinal Toxicity Mechanisms
Gastrointestinal (GI) complications are among the most common adverse effects of naproxen and other NSAIDs. physio-pedia.com These can range from dyspepsia and asymptomatic ulceration to serious events like bleeding, perforation, and obstruction. frontiersin.org The pathogenesis of NSAID-induced GI injury is multifactorial. frontiersin.orgfrontiersin.orggutnliver.org
Prostaglandin (B15479496) Suppression and Mucosal Integrity
A primary mechanism underlying this compound's GI toxicity is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. physio-pedia.comnih.govelsevier.es COX enzymes are responsible for the synthesis of prostaglandins (B1171923) (PGs) from arachidonic acid. nih.govelsevier.es Prostaglandins play a crucial role in maintaining gastric mucosal integrity through several mechanisms:
Promoting the production of protective mucus and bicarbonate. elsevier.es
Maintaining mucosal blood flow. elsevier.esgutnliver.orgsemanticscholar.org
Stimulating epithelial cell proliferation and repair. elsevier.es
Inhibition of COX-1 is considered particularly important for GI toxicity because COX-1 is constitutively expressed in the gastric mucosa and is responsible for producing the prostaglandins that maintain this protective barrier. nih.govelsevier.esdrugbank.com By suppressing prostaglandin synthesis, this compound weakens the mucosal defense mechanisms, making the lining more susceptible to damage from luminal factors like gastric acid and bile salts. semanticscholar.orgpharmacyplanet.com While COX-1 inhibition is a major contributor, some studies suggest that inhibition of COX-2 also plays a role in GI damage, particularly in the small intestine, and that prostaglandins produced by COX-2 may help maintain mucosal integrity when COX-1 is inhibited. frontiersin.orgnih.gov
COX-Independent Mechanisms of Gastrointestinal Damage
Beyond prostaglandin suppression, this compound can induce GI damage through mechanisms independent of COX inhibition. gutnliver.orgelsevier.esresearchgate.netnih.gov These mechanisms include:
Topical Irritation: As a weak organic acid, this compound can cause direct damage to the gastric epithelial cells through topical effects. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov At the low pH of the stomach, the un-ionized form of this compound can diffuse across cell membranes and accumulate intracellularly. nih.gov Inside the cell, where the pH is higher, this compound becomes ionized, trapping it within the cell and leading to cellular damage. elsevier.eselsevier.es
Mitochondrial Dysfunction: NSAIDs can interact with mitochondrial oxidative phosphorylation, disrupting cellular energy production (ATP) and contributing to epithelial cell injury and apoptosis. elsevier.esresearchgate.netnih.govelsevier.es
Disruption of Phospholipid Layers: NSAIDs can interact with the phospholipid layers that are part of the mucosal barrier, increasing mucosal permeability and exposing the underlying tissue to luminal aggressors. gutnliver.orgelsevier.esresearchgate.netnih.govelsevier.esfrontiersin.org
Increased Gastric Motility: this compound can enhance gastric motility, which may contribute to mucosal damage by increasing contact time with irritants and potentially disrupting microcirculation. nih.gov
Neutrophil Activation: NSAID use can lead to the activation and adherence of neutrophils to the vascular endothelium, contributing to inflammation and tissue injury through the release of reactive oxygen species and proteases. nih.govnih.govjpp.krakow.pl
Influence on Gut Microbiome
Emerging evidence suggests that this compound and other NSAIDs can influence the composition and function of the gut microbiome, contributing to intestinal damage. frontiersin.orgpharmacyplanet.comfrontiersin.orgnih.govnih.gov NSAIDs can alter the balance of gut bacteria, potentially leading to dysbiosis. frontiersin.orgpharmacyplanet.comnih.gov Studies have shown that this compound can disrupt the gut's ecosystem, potentially reducing beneficial bacteria and allowing harmful strains to thrive. pharmacyplanet.com This imbalance may lower mucosal defense and increase susceptibility to intestinal injury, possibly through the release of endotoxins or microbial metabolites. frontiersin.orgnih.gov The specific type of NSAID ingested can also influence the gut microbiome profile. nih.gov
Upper vs. Lower Gastrointestinal Tract Injury
This compound can cause injury throughout the entire GI tract, although the upper GI tract (stomach and duodenum) is often considered more vulnerable and upper GI events are more commonly recognized. frontiersin.orgdovepress.comnih.govbinasss.sa.cr However, damage to the lower GI tract (small and large intestine) is also frequent and can lead to complications. dovepress.comnih.govoup.com
While the pathogenesis in the upper GI tract is well-established, involving both prostaglandin suppression and topical effects, the mechanisms in the lower GI tract are less clearly defined but involve similar factors. elsevier.esnih.govoup.com NSAID-induced small intestinal damage is a multifactorial process. frontiersin.orgnih.gov Conventional acidic NSAIDs like this compound can increase the permeability of the human small intestine, potentially through a non-prostaglandin mechanism. nih.govoup.com Chronic NSAID use is associated with mucosal lesions, erosions, ulcers, increased intestinal permeability, inflammation, and potential complications like bleeding and strictures in the small bowel. frontiersin.orgnih.govdovepress.comnih.govbinasss.sa.cr
Renal Effects and Nephrotoxicity
This compound can also cause adverse effects on the kidneys, leading to nephrotoxicity. wikipedia.orguni.lu These effects are primarily mediated by the inhibition of renal prostaglandin synthesis, which plays a critical role in regulating renal function and hemodynamics. nih.govccjm.orgbioclima.ronih.govnih.gov
Prostaglandin-Mediated Regulation of Renal Function and Hemodynamics
In the kidneys, prostaglandins, particularly PGE2 and PGI2 (prostacyclin), are important regulators of renal blood flow, glomerular filtration rate (GFR), and sodium and water reabsorption. nih.govccjm.orgbioclima.ronih.gov They exert vasodilator effects on the renal afferent arterioles, helping to maintain renal perfusion. ccjm.orgbioclima.ronih.govmedsafe.govt.nz This prostaglandin-mediated vasodilation is particularly crucial in conditions where renal blood flow might be compromised, such as dehydration, heart failure, cirrhosis, or pre-existing kidney disease. ccjm.orgbioclima.ronih.govnih.govmedsafe.govt.nzwww.gov.uk
This compound, by inhibiting COX enzymes (both COX-1 and COX-2 are present in the kidney), reduces the synthesis of these protective renal prostaglandins. nih.govccjm.orgbioclima.ronih.govmedsafe.govt.nz This inhibition can lead to vasoconstriction of the afferent arterioles, decreased renal blood flow, and a reduction in GFR, potentially resulting in acute kidney injury (AKI). ccjm.orgbioclima.ronih.govmedsafe.govt.nzwww.gov.uk
Furthermore, renal prostaglandins influence sodium and water excretion. PGE2 inhibits sodium and chloride transport in the loop of Henle and collecting duct, promoting natriuresis and diuresis. bioclima.ronih.gov Inhibition of PGE2 synthesis by this compound can lead to sodium and water retention, potentially causing edema and contributing to hypertension or exacerbating existing heart failure. ccjm.orgbioclima.ronih.gov Inhibition of PGI2 synthesis in the kidney can specifically lead to acute renal failure and hyperkalemia. nih.govrhochistj.org
While prostaglandin inhibition is the main mechanism for the hemodynamic-mediated renal effects, NSAIDs can also cause other forms of renal injury, including acute interstitial nephritis and papillary necrosis, through mechanisms that may be less directly linked to prostaglandins or involve direct toxic effects. bioclima.rowww.gov.ukrhochistj.orgnih.gov
Acute Kidney Injury and Renal Failure Mechanisms
NSAIDs, including this compound, can attenuate renal function through the inhibition of COX-1 and/or COX-2 enzymes expressed in the kidneys. nih.gov These enzymes play a vital role in the synthesis of prostaglandins, which are involved in maintaining renal blood flow and glomerular filtration rate, especially in conditions of decreased renal perfusion. Inhibition of COX-derived prostaglandins can lead to vasoconstriction of afferent arterioles, reduced renal blood flow, and consequently, a decrease in glomerular filtration rate. This can precipitate acute kidney injury or worsen pre-existing renal impairment.
Sodium and Water Reabsorption Alterations
Inhibition of renal prostaglandins by NSAIDs can also affect sodium and water reabsorption in the kidneys. Prostaglandins, particularly PGE2, normally oppose the effects of antidiuretic hormone (ADH) and promote sodium and water excretion. By inhibiting prostaglandin synthesis, this compound can enhance the effects of ADH, leading to increased sodium and water reabsorption in the renal tubules. This can result in fluid retention, edema, and contribute to the development or exacerbation of hypertension. nih.gov
Cardiovascular Considerations and Thrombotic Events
The use of NSAIDs, including this compound, has been associated with an increased risk of cardiovascular thrombotic events such as myocardial infarction and stroke. fda.gov The mechanisms underlying this risk are complex and involve the impact of NSAIDs on prostaglandin synthesis, blood pressure, and platelet function.
Influence on Blood Pressure and Hypertension
NSAIDs can lead to the onset of new hypertension or worsen pre-existing hypertension. droracle.ai This effect is hypothesized to be partly due to the inhibition of COX-2 in the kidneys, which alters sodium and fluid retention. nih.gov While short-term exposure to low doses of this compound may not significantly affect blood pressure, chronic use in patients with hypertension can increase the risk of cardiac ischemic events. nih.gov Some studies suggest that this compound may be less likely to increase blood pressure compared to other NSAIDs like ibuprofen (B1674241). aafp.org However, other data indicate that this compound can increase blood pressure, with some meta-analyses showing a significant increase in mean arterial pressure. droracle.ai
Platelet Aggregation Inhibition (COX-1 Mediated)
This compound, as a non-selective NSAID, inhibits both COX-1 and COX-2. nih.gov Inhibition of COX-1 in platelets prevents the synthesis of thromboxane (B8750289) A2 (TXA2), a potent inducer of platelet aggregation and vasoconstriction. nih.govcriver.com This inhibition of platelet COX-1 is the basis for the antiplatelet effect of aspirin (B1665792). While this compound does inhibit platelet COX-1, its effect is reversible, unlike the irreversible inhibition caused by aspirin. drugs.comnih.gov The degree of platelet aggregation inhibition by this compound is generally described as mild to moderate. criver.com
Comparative Cardiovascular Risk Profile Among NSAIDs
The cardiovascular risk profile varies among different NSAIDs. Some studies and meta-analyses suggest that this compound may be associated with a lower risk of cardiovascular thrombotic events compared to other NSAIDs, including diclofenac (B195802) and some COX-2 selective inhibitors. fda.govecrjournal.comuspharmacist.comcasopisvnitrnilekarstvi.cz The European Medicines Agency (EMA) has reported that this compound appears to have the lowest cardiovascular risk among NSAIDs. ecrjournal.com This potentially lower risk associated with this compound has been hypothesized to be related to its low COX-2 selectivity and its effect on platelet activity. researchgate.netgpnotebook.com However, other studies, including an individual patient data analysis, have suggested that all traditional NSAIDs, including this compound, may be associated with an increased risk of acute myocardial infarction. casopisvnitrnilekarstvi.cz
Here is a table summarizing some comparative cardiovascular risk findings:
| NSAID | Comparative Cardiovascular Risk Findings | Source(s) |
| This compound | Lower risk compared to some other NSAIDs; possibly neutral risk; appears to have the lowest CV risk among NSAIDs. fda.govecrjournal.comuspharmacist.comcasopisvnitrnilekarstvi.czbpac.org.nzwww.gov.uk | fda.govecrjournal.comuspharmacist.comcasopisvnitrnilekarstvi.czbpac.org.nzwww.gov.uk |
| Diclofenac | Increased risk compared to this compound and possibly ibuprofen; associated with the highest cardiovascular risk among traditional NSAIDs. ecrjournal.comuspharmacist.comcasopisvnitrnilekarstvi.czwww.gov.uk | ecrjournal.comuspharmacist.comcasopisvnitrnilekarstvi.czwww.gov.uk |
| Ibuprofen | Risk comparable to celecoxib (B62257) in some studies; increased risk of hypertension and stroke; risk may be lower at low doses. aafp.orguspharmacist.comcasopisvnitrnilekarstvi.czwww.gov.uk | aafp.orguspharmacist.comcasopisvnitrnilekarstvi.czwww.gov.uk |
| Celecoxib | Increased risk in some studies, particularly at higher doses; risk may be comparable to ibuprofen. fda.govuspharmacist.combpac.org.nznih.gov | fda.govuspharmacist.combpac.org.nznih.gov |
| Rofecoxib | Associated with significantly increased risk of thrombotic events; withdrawn from market. uspharmacist.combpac.org.nz | uspharmacist.combpac.org.nz |
Interaction with Aspirin and Antiplatelet Effects
This compound can interfere with the irreversible antiplatelet effect of low-dose aspirin, which is crucial for cardiovascular protection. drugs.comjacc.orggoodrx.com This interaction occurs because this compound, a reversible COX-1 inhibitor, can compete with aspirin for binding to the COX-1 enzyme in platelets. drugs.comnih.govjacc.org If this compound is taken around the same time as aspirin, it can block aspirin's access to the acetylation site on COX-1, thereby preventing aspirin from exerting its full irreversible inhibitory effect on platelet aggregation. jacc.orgjacc.org
Studies have investigated the timing of administration to minimize this interaction. Some evidence suggests that taking aspirin at least 2 hours before this compound may help mitigate this interference. jacc.orggoodrx.comnih.govjwatch.org The clinical relevance of this interaction is still being established, but it is a consideration for patients taking both medications, particularly for cardiovascular risk reduction. nih.govjacc.orgjwatch.org
Hepatic Injury and Hepatotoxicity
Clinically apparent this compound-induced liver injury is considered rare, with estimates ranging from approximately 1 to 8 cases per 100,000 users or patient-years. nih.govoup.com The onset of injury typically occurs within 1 to 12 weeks of initiating therapy, though most cases appear within 6 to 12 weeks. nih.govoup.com The presentation can vary from asymptomatic elevations in liver enzymes to acute hepatitis with jaundice, and in rare, severe instances, can lead to fulminant liver failure requiring transplantation or resulting in death. nih.govoup.com
Hypersensitive Response and Hepatitic Injury
Idiosyncratic drug reactions, including those affecting the liver, can involve immune-mediated mechanisms, often referred to as allergic hepatitis. ageb.be While immunoallergic features such as fever and rash are not consistently observed in this compound-induced hepatotoxicity, and autoantibodies are not common, some evidence suggests a role for immune responses. nih.govageb.be Hepatic T-cell infiltrations have been observed in NSAID-induced DILI. researchgate.netnih.gov Studies investigating this compound-induced liver injury have shown T-cell memory responses towards an oxidative metabolite of this compound, 6-O-desmethyl this compound (DM-NAP). researchgate.netnih.gov These T-cell responses, involving both CD4⁺ and CD8⁺ T-cells, were stimulated by exposure to DM-NAP but not the parent compound or its acyl glucuronide metabolite. researchgate.netnih.gov Activation of CD4⁺ T-cells was found to be HLA-DQ-restricted and dependent on antigen-presenting cells, suggesting an immune-mediated basis for the adverse event. researchgate.netnih.gov
Lipid Peroxidation Induction
Metabolic aberration is another proposed mechanism for idiosyncratic hepatotoxicity induced by NSAIDs, including this compound. oup.comageb.be this compound is metabolized in the liver, primarily by cytochrome P450 enzymes (CYP1A2 and CYP2C9), followed by glucuronidation. nih.govmdpi.com The formation of reactive metabolites during this process can contribute to hepatic injury. nih.goveasl.euresearchgate.net
Research indicates that this compound can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify them. mdpi.comxjtu.edu.cnnih.gov Oxidative stress has been implicated as a general mechanism in the toxicity of many NSAIDs. nih.gov
One specific consequence of oxidative stress is lipid peroxidation, the degradation of lipids that occurs when free radicals steal electrons from the lipids in cell membranes. taylorfrancis.com Studies in isolated rat hepatocytes and isolated perfused rat livers have demonstrated that this compound can induce lipid peroxidation. mdpi.comresearchgate.net This process is suggested to be a possible mechanism of this compound-induced hepatotoxicity. mdpi.comtaylorfrancis.com Evidence suggests that ferrous iron release from rat liver microsomes contributes to this compound-induced microsomal lipid peroxidation. oup.commdpi.com The induction of lipid peroxidation by this compound has been shown to correlate with decreased levels of intracellular glutathione (B108866) (GSH), a key antioxidant, and precedes indicators of cell damage such as lactate (B86563) dehydrogenase (LDH) release. mdpi.com Increased levels of oxidized glutathione (GSSG) have also been observed in this compound-perfused livers prior to the appearance of lipid peroxidation markers. researchgate.net
Studies in male Wistar rats treated with this compound have shown a decrease in GSH levels and an increase in lipid peroxidation (measured as malondialdehyde - MDA levels) in liver tissues, alongside elevated levels of liver enzymes such as AST, ALT, and ALP, and total bilirubin, indicating hepatic dysfunction and damage. xjtu.edu.cnnih.govnih.gov
Data from a study evaluating this compound-induced oxidative stress and hepatotoxicity in male Wistar rats illustrates the changes in oxidative stress markers and liver enzymes following this compound treatment. xjtu.edu.cnnih.govnih.gov
| Parameter (Liver Tissue) | Control Group | This compound Treated Group (Higher Dose) |
| Reduced Glutathione (GSH) Levels | Increased | Decreased xjtu.edu.cnnih.gov |
| Superoxide Dismutase (SOD) Activity | Decreased | Increased xjtu.edu.cnnih.gov |
| Catalase (CAT) Activity | Decreased | Increased xjtu.edu.cnnih.gov |
| Lipid Peroxidation (LPO) Levels | Decreased | Increased xjtu.edu.cnnih.gov |
| Alanine Aminotransferase (ALT) Activity | Lower | Elevated xjtu.edu.cnnih.gov |
| Aspartate Aminotransferase (AST) Activity | Lower | Elevated xjtu.edu.cnnih.gov |
| Alkaline Phosphatase (ALP) Activity | Lower | Elevated xjtu.edu.cnnih.gov |
| Total Bilirubin (TBIL) Levels | Lower | Elevated xjtu.edu.cnnih.gov |
This table summarizes findings indicating that this compound treatment leads to biochemical imbalances and increased oxidative stress, contributing to liver dysfunction. xjtu.edu.cnnih.govnih.gov
Pharmacogenomics and Individual Variability in Response
Genetic Polymorphisms in Drug-Metabolizing Enzymes (e.g., CYP2C9)
Naproxen is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP2C9 playing a significant role in its biotransformation to 6-O-desmethylthis compound. nih.govwikipedia.orgmdpi.com The CYP2C9 gene is highly polymorphic, with numerous variant alleles identified. hee.nhs.ukcpicpgx.orghee.nhs.uk Among the most well-studied variants are CYP2C92 and CYP2C93, which are known to result in decreased enzyme activity compared to the wild-type CYP2C91 allele. hee.nhs.ukpharmgkb.orgfrontierspartnerships.org
Studies have shown that these genetic polymorphisms can significantly interfere with the pharmacokinetic parameters of NSAIDs, including this compound. nih.govmdpi.com The CYP2C92 allele is associated with a reduction in CYP2C9 activity of approximately 20-30%, while the CYP2C93 allele can lead to a reduction of up to 70%. frontierspartnerships.org This impaired enzymatic activity can affect the rate at which this compound is metabolized.
Impact on this compound Clearance and Adverse Event Risk
Genetic variations in CYP2C9 can impact the clearance of this compound, subsequently influencing drug exposure levels in the body. Individuals carrying decreased-function or no-function CYP2C9 alleles may exhibit reduced metabolic clearance and a prolonged plasma elimination half-life of NSAIDs metabolized by this enzyme. cpicpgx.orgfrontiersin.org This can lead to elevated plasma concentrations of the parent drug. frontiersin.orguspharmacist.comoamjms.eu
While this compound is considered a minor substrate of CYP2C9 compared to some other NSAIDs like celecoxib (B62257) or ibuprofen (B1674241), allelic variations of CYP2C9 may still be relevant to its pharmacokinetics. wikipedia.orgmdpi.com Some studies suggest that while CYP2C9 polymorphisms can influence the pharmacokinetics of this compound, the effect may not always be statistically significant for all parameters or genotypes. For instance, one study in Korean subjects found no significant differences in the AUC (Area Under the Curve) or oral clearance of this compound between individuals with CYP2C91/1 and CYP2C91/3 genotypes after a single dose. nih.gov However, other research indicates significant differences in pharmacokinetic parameters like Vd/F (volume of distribution/fraction absorbed) and Kel (elimination rate constant) in individuals with CYP2C92 and/or CYP2C93 polymorphisms compared to those with the ancestral CYP2C91 allele. nih.govresearchgate.net
The potential for elevated drug exposure in individuals with reduced CYP2C9 activity is a critical consideration, as many NSAID adverse events are dose-dependent. cpicpgx.orgfrontiersin.orguspharmacist.com Therefore, impaired metabolism due to CYP2C9 polymorphisms could theoretically increase the risk of adverse effects. hee.nhs.ukpharmgkb.orgfrontierspartnerships.orguspharmacist.comoamjms.eu While clinical evidence specifically linking CYP2C9 genetic variation to an increased rate of adverse events with this compound use is not as extensive as for some other NSAIDs, the general principle of increased exposure potentially leading to increased risk is applicable. cpicpgx.orgpharmgkb.org
| CYP2C9 Genotype | Predicted Phenotype | Potential Impact on this compound Metabolism |
|---|---|---|
| CYP2C91/*1 | Normal Metabolizer | Normal metabolism and clearance |
| CYP2C91/*2 | Intermediate Metabolizer | Decreased metabolism and clearance |
| CYP2C91/*3 | Intermediate Metabolizer | More significantly decreased metabolism and clearance |
| CYP2C92/*2 | Intermediate Metabolizer | Decreased metabolism and clearance |
| CYP2C92/*3 | Poor Metabolizer | Significantly decreased metabolism and clearance |
| CYP2C93/*3 | Poor Metabolizer | Markedly decreased metabolism and clearance |
Note: This table provides a general overview based on typical CYP2C9 function assigned to common alleles. The actual metabolic activity can be influenced by other factors and less common alleles.
Biomarker Identification for Efficacy and Toxicity Prediction
Identifying biomarkers that can predict individual responses to this compound, both in terms of efficacy and potential toxicity, is an active area of research. Genetic polymorphisms in drug-metabolizing enzymes like CYP2C9 are considered important pharmacogenetic biomarkers for predicting altered drug metabolism and clearance. uspharmacist.comoamjms.eu
Beyond genetic variants in metabolic enzymes, other potential biomarkers are being explored. For instance, studies using model-based approaches in animal models have investigated the feasibility of using biomarkers to predict long-term adverse events associated with this compound. nih.govnih.gov In these studies, biomarkers such as prostaglandin (B15479496) E2 (PGE2) levels, in addition to drug exposure, were found to be predictors of gastrointestinal ulceration. nih.govnih.gov PGE2 is a relevant pharmacodynamic biomarker as this compound exerts its effects by inhibiting cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. mims.com Lower levels of PGE2 due to this compound's action could be indicative of its pharmacodynamic effect.
Metabolomic studies have also aimed to identify endogenous metabolites that could serve as biomarkers for NSAID-induced gastric damage, although specific findings directly related to this compound in humans require further investigation. acs.org
While research into biomarkers for this compound efficacy prediction is ongoing, some studies have explored the potential of inflammatory markers. For example, in the context of juvenile onset ankylosing spondylitis, inflammatory indicators such as TNFα and IL-6 have been evaluated as potential biomarkers for assessing treatment response to NSAIDs, including this compound. jptcp.com
The identification and validation of robust biomarkers, including genetic polymorphisms and other molecular markers, are crucial steps towards implementing personalized medicine approaches for this compound therapy, aiming to optimize efficacy and minimize the risk of adverse events.
Analytical Methodologies for Naproxen Quantification in Biological Matrices
Chromatographic Techniques
Chromatographic techniques are fundamental in the analysis of naproxen in biological matrices due to their ability to separate the analyte from complex sample components. High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are prominent examples.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the quantitative determination of this compound in biological samples, offering high specificity and quantitative measurements even at low analyte levels. oup.com Numerous HPLC methods have been reported for the analysis of this compound and its metabolites in biological fluids. impactfactor.orgtandfonline.com
HPLC methods for this compound typically utilize reversed-phase columns, such as C18, which are suitable for the separation of this compound due to its properties as an acidic drug. oup.com Mobile phases commonly consist of mixtures of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers (e.g., phosphate (B84403) buffer, triethylamine (B128534) buffer) with pH adjustment to optimize chromatographic separation and peak shape. oup.comimpactfactor.org UV detection is frequently employed for this compound quantification in HPLC due to the compound's absorbance in the UV range, often around 230 nm or 254 nm. impactfactor.orglongdom.org Fluorescence detection can also be used and offers higher sensitivity compared to UV detection, with reported limits of 0.1 µg/mL compared to 2.0 µg/mL for UV detection in one study. tandfonline.com
The advantages of HPLC methods for this compound bioanalysis include their robustness, reproducibility, and suitability for routine analysis and pharmacokinetic studies. oup.comtandfonline.com
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is another chromatographic technique that has been applied for the analysis of this compound, including in biological mediums. ipinnovative.comjru-b.com HPTLC methods for this compound involve the use of a stationary phase, typically a silica (B1680970) gel plate, and a mobile phase system to achieve separation. Parameters such as the stationary phase, mobile phase composition, and retardation factor (Rf) values are critical for method development and are reported in the literature. ipinnovative.com While HPTLC can be used for the analysis of this compound, particularly in combination with other drugs, detailed research findings specifically focusing on its quantitative application in biological matrices for this compound alone are less extensively reported compared to HPLC or LC-MS/MS in the provided search results. ipinnovative.comscispace.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is widely recognized as a highly selective and sensitive technique for the quantification of small molecule drugs and their metabolites in complex biological matrices. ijpsjournal.combioline.org.br The coupling of HPLC with tandem mass spectrometry (MS/MS) is considered a preferred approach for bioanalysis due to its superior sensitivity and specificity, which helps overcome challenges like ion suppression effects that can occur in biological samples. impactfactor.orgijpsjournal.combioline.org.br
LC-MS/MS methods for this compound in biological fluids typically involve liquid chromatography for separation followed by detection using a mass spectrometer in either positive or negative ion mode. bioline.org.br Multiple reaction monitoring (MRM) is commonly employed to selectively detect and quantify this compound and its internal standard based on their specific precursor and product ions. bioline.org.br For instance, one LC-MS/MS method for this compound in human plasma used negative ion mode and monitored the transition m/z 229.0–185 for this compound. bioline.org.br
LC-MS/MS methods offer excellent sensitivity, allowing for the detection of low concentrations of this compound, which is essential for pharmacokinetic investigations. ijpsjournal.com They can also effectively distinguish this compound from endogenous interferences present in biological matrices. ijpsjournal.com Validated LC-MS/MS methods for this compound in human plasma have demonstrated wide linearity ranges and good accuracy and precision. bioline.org.brresearchgate.net One method was validated over a concentration range of 500.1 ng/mL to 100028.5 ng/mL, showing acceptable precision and accuracy. bioline.org.br LC-MS/MS is also valuable for simultaneously analyzing this compound and its metabolites, providing a comprehensive view of drug metabolism. ijpsjournal.com
Spectroscopic Methods (e.g., UV-Spectrophotometry)
Spectroscopic methods, particularly UV-Spectrophotometry, have been applied for the analysis of this compound. ipinnovative.comjru-b.com UV-Spectrophotometry is a simple and cost-effective technique that measures the absorbance of UV light by this compound. scirp.org this compound exhibits absorbance in the UV range, with absorption maxima reported around 230 nm or 331 nm depending on the solvent medium. impactfactor.orgscirp.orgresearchgate.net
While UV-Spectrophotometry is widely used for the analysis of this compound in bulk drugs and pharmaceutical formulations, its direct application for the quantification of this compound in complex biological matrices can be limited by potential interference from endogenous compounds that also absorb in the UV region. researchgate.netajrconline.org However, UV-Spectrophotometry can be applied to the examination of this compound in biological mediums, often after sample preparation steps to minimize interference. ipinnovative.comjru-b.com Methods based on UV-Spectrophotometry have been developed and validated for parameters like linearity, accuracy, and precision. scirp.orgresearchgate.net For example, a UV-Spectrophotometric method for this compound in methanol (B129727) showed linearity in the range of 10-60 µg/mL. researchgate.net Despite its limitations in complex matrices compared to chromatographic techniques, UV-Spectrophotometry remains a valuable tool, particularly in combination with separation methods or for initial screening and analysis in less complex biological samples after appropriate extraction.
Electrochemical Methods
Electrochemical methods have gained attention for the determination of this compound due to their potential for simplicity, cost-effectiveness, and high precision. srce.hriapchem.org These methods typically involve measuring the electrical response resulting from the oxidation or reduction of this compound at an electrode surface. nih.gov Various electrochemical techniques, including cyclic voltammetry (CV) and differential pulse voltammetry (DPV), have been employed to study the electrochemical behavior of this compound and develop quantitative methods. srce.hriapchem.orgresearchgate.net
The use of modified electrodes incorporating nanomaterials has been explored to enhance the sensitivity and efficiency of electrochemical detection of this compound by improving electron transfer and providing a larger surface area. srce.hrnih.govelectrochemsci.org For instance, modified carbon paste electrodes and screen-printed electrodes have been used for this compound determination. srce.hrresearchgate.netelectrochemsci.org Electrochemical sensors can provide accurate real-time information and offer good reproducibility. nih.gov Studies have demonstrated the ability of electrochemical methods to determine this compound individually and simultaneously with other compounds like paracetamol or sumatriptan (B127528), showing well-separated oxidation peaks. srce.hriapchem.orgelectrochemsci.org Linear calibration curves have been obtained for this compound using voltammetric techniques, with reported detection limits in the nanomolar to micromolar range depending on the electrode modification and technique used. nih.govresearchgate.netelectrochemsci.org
Method Development and Validation for Bioanalytical Studies
The development and validation of bioanalytical methods for this compound in biological matrices are critical to ensure the reliability and accuracy of quantitative results for pharmacokinetic, bioavailability, and bioequivalence studies. impactfactor.orgjru-b.com Method validation is typically performed according to regulatory guidelines, such as those from the International Conference on Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA). oup.comimpactfactor.orglongdom.org
Key parameters evaluated during method validation include:
Specificity/Selectivity: Demonstrating that the method can accurately measure this compound in the presence of endogenous matrix components and potential interfering substances, such as metabolites or co-administered drugs. oup.comimpactfactor.orgresearchgate.net
Linearity: Establishing the linear relationship between the analyte concentration and the instrument response over a defined range. oup.comimpactfactor.orglongdom.orgresearchgate.net
Accuracy: Assessing the closeness of the measured values to the true concentration of this compound in the biological matrix. oup.comimpactfactor.orglongdom.orgresearchgate.net
Precision: Evaluating the reproducibility of the measurements under the same conditions (intra-day precision) and over a period of time (inter-day precision). oup.comimpactfactor.orglongdom.orgresearchgate.net
Sensitivity: Determining the lower limit of detection (LOD) and the lower limit of quantification (LOQ), which represent the lowest concentrations that can be detected and reliably quantified, respectively. oup.comimpactfactor.orglongdom.orgresearchgate.net
Recovery: Assessing the efficiency of the sample preparation procedure in extracting this compound from the biological matrix. oup.comimpactfactor.orgresearchgate.net
Stability: Evaluating the stability of this compound in the biological matrix under various storage and handling conditions. impactfactor.orgresearchgate.net
Validated methods for this compound in biological matrices have reported acceptable values for these parameters, confirming their suitability for quantitative analysis in bioanalytical studies. oup.comimpactfactor.orglongdom.orgresearchgate.netbioline.org.brresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 156391 |
| This compound Sodium | 23681059 |
Data Tables
Here are some examples of data findings from the search results presented in a tabular format:
Table 1: Example HPLC Method Parameters and Performance
| Matrix | Column | Mobile Phase | Detection | Wavelength (nm) | Linear Range (µg/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Citation |
| Human Plasma | Phenomenex GEMINI C18 | Acetonitrile: 0.5% Triethylamine buffer (50:50; v/v), pH 3.5 | UV | 230 | 10 - 120 | 10 | 25 | 93.40 - 99.52 | impactfactor.org |
| Human Plasma | Ace C18 | 20 mM phosphate buffer (pH 7) + 0.1% TFA – Acetonitrile (65:35, v/v) | UV | Not specified | 0.10 - 5.0 | 0.03 | 0.10 | 91.0 - 98.9 | oup.com |
| Human Plasma | C18 | Acetonitrile: Water: Glacial Acetic Acid (50:49:1, v/v) | UV | 254 | 0.5 - 80 (ppm) | 10 | 15 | Validated | longdom.org |
| Human Urine | Wakosil ODS 5C18 | Acetonitrile: Water: Triethylamine (500:500:1, v/v) + HSA, pH 3 | UV/Fluor. | 270 (UV), 280/350 (Fluor.) | 32-160 (UV), 0.008-0.096 (Fluor.) | ~0.3 (Fluor.) | Not specified | Not specified | nih.gov |
Table 2: Example LC-MS/MS Method Parameters and Performance
| Matrix | Column | Mobile Phase | Ion Mode | Transition (m/z) | Linear Range (ng/mL) | Precision (%) | Accuracy (%) | Recovery (%) | Citation |
| Human Plasma | Zorbax Eclipse XDB phenyl | Acetonitrile: 20 mM Ammonium acetate (B1210297) (90:10 v/v) | Negative | 229.0–185 | 500.1 - 100028.5 | 90 - 110 | < 15 | 80.63 | bioline.org.br |
Table 3: Example UV-Spectrophotometric Method Parameters
| Matrix | Solvent Medium | Wavelength (nm) | Linear Range (µg/mL) | Correlation Coefficient (r²) | Citation |
| Bulk/Formulation | Methanol | 331 | 10 - 60 | 0.9984 | researchgate.net |
| API/Formulation | Methanol | 230 | 4 - 36 | 0.999 | scirp.org |
| API/Formulation | Buffer pH 6.8 | 230 | 5 - 25 | 0.988 | scirp.org |
| API/Formulation | Buffer pH 9 | 230 | 5 - 25 | 0.997 | scirp.org |
Table 4: Example Electrochemical Method Performance
| Electrode Type | Technique | Linear Range | LOD | Citation |
| Modified electrode (P-LCuO:Tb³⁺) | CV, DPV | 0.01–700 μM | 2.7 nM | nih.gov |
| CoMoO₄ nanosheets-modified screen-printed electrode | DPV | 0.02 - 600.0 μM | 0.01 μM | srce.hriapchem.org |
| Ultra-trace graphite (B72142) electrode (UTGE) | DPV | 1–25 μg/mL | 0.24 μg/mL | researchgate.net |
| Dysprosium nanowire modified carbon paste electrode | SWV | 0.5 nmol/L (this compound) | Not specified | electrochemsci.org |
Linearity and Sensitivity
Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. Sensitivity, on the other hand, relates to the lowest concentration of the analyte that can be reliably detected and quantified. These parameters are critical for ensuring the method's suitability for measuring this compound concentrations across the expected range in biological samples.
Validated HPLC methods for this compound quantification in human plasma have demonstrated linearity over various concentration ranges. One study reported a linear calibration curve for this compound in human plasma over a range of 10 to 120 µg/mL with a correlation coefficient (r²) of 0.9961. researchgate.netimpactfactor.org The lower limit of quantification (LOQ) for this method was established at 25 ng/mL, and the limit of detection (LOD) at 10 ng/mL. researchgate.netimpactfactor.org Another HPLC method for this compound in human plasma showed linearity between 0.10 and 5.0 µg/mL. oup.com An LC-MS/MS method for this compound in human plasma exhibited linearity over a concentration range of 500.1 ng/mL to 100028.5 ng/mL. bioline.org.br Another LC-MS/MS method demonstrated excellent linearity over the range of 0.100 to 50.0 µg/mL with an r² ≥ 0.998. researchgate.net In urine samples, a method utilizing solid-phase microextraction coupled to liquid chromatography (SPME-LC-UV) showed a linear range of 0.2-20 µg/mL, covering typical urinary this compound concentrations. researchgate.net A magnetic solid-phase extraction (MSPE) method coupled with HPLC-fluorescence detection for this compound in urine reported a linear range of 0.05–0.60 µg/L with an LOD of 0.02 µg/L and an LOQ of 0.05 µg/L. mdpi.com
The sensitivity of these methods is crucial for detecting low concentrations of this compound, particularly in the later phases of pharmacokinetic studies or when analyzing samples after low doses. Reported LOQ values vary depending on the method and matrix, ranging from nanograms per milliliter to micrograms per liter. researchgate.netimpactfactor.orgbioline.org.brresearchgate.netmdpi.comlongdom.orgoatext.com
Here is a summary of linearity and sensitivity data from various studies:
| Method Type | Matrix | Linear Range | LOD | LOQ | Reference |
| HPLC-UV | Human Plasma | 10 - 120 µg/mL | 10 ng/mL | 25 ng/mL | researchgate.netimpactfactor.org |
| HPLC-UV | Human Plasma | 0.10 - 5.0 µg/mL | 0.03 µg/mL | 0.10 µg/mL | oup.com |
| LC-MS/MS | Human Plasma | 500.1 - 100028.5 ng/mL | - | - | bioline.org.br |
| LC-MS/MS | Human Plasma | 0.100 - 50.0 µg/mL | - | 0.100 µg/mL | researchgate.net |
| SPME-LC-UV | Human Urine | 0.2 - 20 µg/mL | 0.03 µg/mL | 0.20 µg/mL | researchgate.net |
| MSPE-HPLC-FL | Human Urine | 0.05 - 0.60 µg/L | 0.02 µg/L | 0.05 µg/L | mdpi.com |
| Capillary Electrophoresis-Chemiluminescence | Human Urine | 10 - 2000 µg/L | 2.7 µg/L | 8.8 µg/L | oatext.com |
Precision and Accuracy
Precision and accuracy are fundamental validation parameters that assess the reliability of an analytical method. Precision describes the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions. Accuracy describes the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Validated methods for this compound quantification in biological matrices consistently report acceptable precision and accuracy within regulatory guidelines. For an HPLC method in human plasma, the intra-day precision (%CV) ranged between 0.086% and 0.724%, while inter-day precision was between 0.025% and 0.613%. impactfactor.org The intra-day accuracy ranged from 92.86% to 99.73%, and inter-day accuracy was between 91.66% and 102.10%, falling within the acceptable criterion of not more than 15%. impactfactor.org Another HPLC method in human plasma showed intra-day precision between 2.89% and 4.47% and inter-day precision between 3.08% and 4.84%. oup.com Accuracy for this method was reported as 96.7% to 98.0% intra-day and 96.3% to 99.1% inter-day. oup.com
LC-MS/MS methods also demonstrate good precision and accuracy. One LC-MS/MS method for this compound in human plasma reported precision and accuracy within 90-110% and <15%, respectively. bioline.org.br Another LC-MS/MS method showed intra-day and inter-day precision between 2.24% and 4.28% and accuracy between -1.10% and 2.86%. researchgate.net For this compound and its metabolite in saliva, LC-MS/MS analysis yielded intra-assay and inter-assay precision and accuracy with a coefficient of variation and relative error less than 15%. nih.gov
In urine samples, a solid-phase microextraction method coupled with LC-UV reported within-day and between-days RSD% of 4.5 and 6.0, respectively. researchgate.net A magnetic solid-phase extraction method showed repeatability lower than 5.0% and accuracy with recoveries of 99.4 ± 1.3%. mdpi.com
Here is a summary of precision and accuracy data:
| Method Type | Matrix | Intra-day Precision (%CV/RSD) | Inter-day Precision (%CV/RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| HPLC-UV | Human Plasma | 0.086 - 0.724 | 0.025 - 0.613 | 92.86 - 99.73 | 91.66 - 102.10 | impactfactor.org |
| HPLC-UV | Human Plasma | 2.89 - 4.47 | 3.08 - 4.84 | 96.7 - 98.0 | 96.3 - 99.1 | oup.com |
| LC-MS/MS | Human Plasma | < 15 | < 15 | 90 - 110 | 90 - 110 | bioline.org.br |
| LC-MS/MS | Human Plasma | 2.24 - 4.28 | 2.24 - 4.28 | -1.10 - 2.86 | -1.10 - 2.86 | researchgate.net |
| LC-MS/MS | Saliva | < 15 | < 15 | < 15 | < 15 | nih.gov |
| SPME-LC-UV | Human Urine | 4.5 | 6.0 | - | - | researchgate.net |
| MSPE-HPLC-FL | Human Urine | < 5.0 | < 5.0 | 99.4 ± 1.3 | 99.4 ± 1.3 | mdpi.com |
| CE-CL | Human Urine | 3.8 (low), ≤2.8 (medium/high) | ≤3.8 | - | 94.0 - 97.8 | oatext.com |
Recovery and Stability
Recovery refers to the efficiency of the extraction procedure, indicating the proportion of the analyte that is recovered from the biological matrix during sample preparation. Stability assesses the extent to which this compound remains unchanged in the biological matrix under various storage and handling conditions.
Stability studies are crucial to ensure the integrity of this compound in biological samples from collection to analysis. This compound in human plasma has been found to be stable after three freeze-thaw cycles and during long-term storage at approximately -70 ± 5°C. impactfactor.org Bench-top stability for 24 hours and stability after freeze-thaw cycles also indicated that this compound was stable in human plasma under experimental conditions. impactfactor.org In saliva samples, this compound and its metabolite remained stable after three freeze-thaw cycles (-70°C / 23°C) and after 12 hours at 23°C, as well as during sample processing up to 12 hours at 4°C. nih.gov Stability of this compound in bulk drug samples has been demonstrated for up to 48 hours. scirp.org
Here is a summary of recovery and stability findings:
| Matrix | Extraction Method | Recovery (%) | Stability Conditions | Reference |
| Human Plasma | Protein Precipitation | >93.40, ~99.51 | Freeze-thaw cycles, long-term storage (-70 ± 5°C), 24-hour bench-top | impactfactor.org |
| Human Plasma | - | 91.0 - 98.9 | Bench top (6 h at room temperature), autosampler (24 h at 10°C), freeze-thaw (-20°C) | oup.com |
| Human Plasma | Liquid-Liquid Extraction | 80.63 | Mostly stable (details not fully specified in snippet) | bioline.org.br |
| Human Plasma | Acetonitrile Precipitation | 90.0 ± 3.6 | - (Validated according to FDA/EMA guidelines) | researchgate.net |
| Human Urine | MSPE | 99.4 ± 1.3 | Stable under studied conditions (variation values for area smaller than 15%) | bioline.org.brmdpi.com |
| Saliva | - | - | Three freeze-thaw cycles (-70°C/23°C), 12 h at 23°C, 12 h at 4°C (processed) | nih.gov |
| Bulk Drug | - | 91.5 - 98.5 (related compounds), 95.4 - 97.4 (assay) | Stable up to 48 hours | scirp.org |
Application in Pharmacokinetic and Bioequivalence Studies
Validated analytical methods for this compound in biological matrices are essential for conducting pharmacokinetic (PK) and bioequivalence (BE) studies. PK studies investigate the absorption, distribution, metabolism, and excretion of a drug, requiring accurate measurement of drug concentrations over time. BE studies compare the bioavailability of different formulations of the same drug, which also relies on precise and accurate concentration data.
Numerous validated methods, particularly HPLC and LC-MS/MS, have been successfully applied to determine this compound concentrations in biological samples collected during PK and BE studies. researchgate.netimpactfactor.orgoup.combioline.org.brresearchgate.netlongdom.orgnih.govindexcopernicus.comresearchgate.netfda.gov These methods enable the determination of key pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and area under the concentration-time curve (AUC). fda.gov
For instance, an HPLC method validated for accuracy, precision, selectivity, and sensitivity was deemed suitable for bioequivalence and pharmacokinetic studies of this compound. researchgate.netimpactfactor.org Another HPLC method with UV detection was applied to a pharmacokinetic study in healthy volunteers. oup.com A rapid and selective LC-MS/MS method for this compound quantification in human plasma has been developed and is suitable for therapeutic drug monitoring and bioequivalence studies. bioline.org.br An LC-MS/MS method was successfully applied to a pharmacokinetic study involving the simultaneous administration of this compound sodium and sumatriptan succinate (B1194679) tablets in healthy volunteers. researchgate.net Another LC-MS/MS method was completely validated according to FDA and EMA guidelines and its suitability for PK studies was assessed and compared with reported studies. researchgate.netresearchgate.net A validated LC-MS/MS method has been effectively applied to analyze human plasma samples for pharmacokinetic studies. indexcopernicus.com A validated HPLC method was successfully applied in a bioequivalence study in humans. researchgate.net LC-MS/MS methodology has also been used to quantify this compound and its metabolite in saliva samples for the analysis of their pharmacokinetic parameters. nih.gov
These applications highlight the critical role of well-characterized and validated analytical methods in generating the reliable data necessary to support regulatory submissions and understand the in vivo behavior of this compound.
Comparative Mechanistic Studies with Other Nsaids
Selectivity Profiles for COX-1 and COX-2
NSAIDs are broadly categorized based on their inhibitory effects on the two primary cyclooxygenase isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in maintaining normal physiological functions, including gastric mucosal protection, renal function, and platelet aggregation. COX-2 is primarily inducible and is upregulated at sites of inflammation, contributing to pain, fever, and swelling. nih.govmedicalnewstoday.com
Naproxen is considered a non-selective NSAID, inhibiting both COX-1 and COX-2 enzymes. nih.govdrugs.comdrugbank.comclevelandclinic.org The relative specificity for COX-1 varies among non-selective NSAIDs. Studies assessing COX inhibition in human volunteers at therapeutic doses have provided insights into these differences. For instance, one study indicated that at doses of 500 mg twice daily, this compound demonstrated a mean COX-1 inhibition of 95%, compared to 89% for ibuprofen (B1674241) (800 mg three times daily), 53% for meloxicam (B1676189) (15 mg daily), and 50% for diclofenac (B195802) (50 mg three times daily). ajmc.com At these same doses, the mean percent inhibition of COX-2 was 71.5% for this compound, 71.4% for ibuprofen, 77.5% for meloxicam, and 93.9% for diclofenac. ajmc.com
While this compound inhibits both isoforms, some sources suggest it is relatively more COX-1 selective compared to certain other traditional NSAIDs like diclofenac and meloxicam, which are considered relatively more COX-2 selective. medsafe.govt.nz However, the degree of COX-2 selectivity can overlap significantly between traditional NSAIDs and selective COX-2 inhibitors (coxibs) like celecoxib (B62257). medsafe.govt.nz The balance between COX-1 and COX-2 inhibition can also fluctuate during the dosing interval, influenced by the drug's potency and half-life. For this compound and ibuprofen, COX-1 inhibition tends to exceed COX-2 inhibition throughout the dosing interval, in contrast to diclofenac where COX-1 inhibition may decrease as plasma concentrations fall, potentially leaving COX-2 inhibition relatively unopposed. medsafe.govt.nz
Data on the in vitro potency of NSAIDs as inhibitors of COX-1 and COX-2 further illustrate these differences. Using human whole blood assays, NSAIDs can be grouped based on their ability to inhibit both isoforms with varying degrees of selectivity. This compound falls into a group of compounds that can produce full inhibition of both COX-1 and COX-2 with relatively poor selectivity, alongside agents like diclofenac, ibuprofen, and piroxicam. pnas.org
Below is a table summarizing comparative COX inhibition data from a study in healthy volunteers:
| NSAID (Dose) | Mean % COX-1 Inhibition | Mean % COX-2 Inhibition |
| This compound (500 mg twice daily) | 95% | 71.5% |
| Ibuprofen (800 mg three times daily) | 89% | 71.4% |
| Meloxicam (15 mg daily) | 53% | 77.5% |
| Diclofenac (50 mg three times daily) | 50% | 93.9% |
Differential Effects on Gastrointestinal and Cardiovascular Systems
The differential inhibition of COX-1 and COX-2 by this compound and other NSAIDs is a key factor contributing to their varying effects on the gastrointestinal (GI) and cardiovascular (CV) systems.
Inhibition of COX-1 is primarily associated with gastrointestinal toxicity. nih.govclinicalcorrelations.org COX-1 mediates the production of prostaglandins (B1171923) that are crucial for maintaining the integrity of the gastric mucosa, including promoting bicarbonate and mucus secretion and maintaining mucosal blood flow. nih.govderangedphysiology.com By inhibiting COX-1, NSAIDs can disrupt these protective mechanisms, increasing the risk of gastric ulcers and bleeding. nih.govdrugbank.comwikipedia.org this compound, being a potent inhibitor of COX-1, is associated with a notable risk of gastrointestinal side effects. drugs.comdrugbank.comnih.gov Studies have indicated that the risk of upper gastrointestinal bleeding is, on average, four-fold higher for individuals taking NSAIDs. drugbank.com The risk of GI side effects with this compound may be higher than with some other NSAIDs, including low-dose ibuprofen and diclofenac. drugs.comclinicalcorrelations.orgwiadlek.pl The longer half-life of this compound compared to a shorter-acting NSAID like ibuprofen may also contribute to a higher risk of GI side effects due to more prolonged exposure. drugs.combpac.org.nz
Conversely, the cardiovascular risk associated with NSAIDs is often linked to their effects on COX-2. COX-2 in the endothelium produces prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation. COX-1 in platelets produces thromboxane (B8750289) A2 (TXA2), a vasoconstrictor and potent inducer of platelet aggregation. medicalnewstoday.comnih.gov Selective inhibition of COX-2, while leaving COX-1 activity relatively unopposed, can shift the balance towards a pro-thrombotic state, increasing the risk of cardiovascular thrombotic events such as myocardial infarction and stroke. medsafe.govt.nznih.govjacc.org
This compound, with its relatively greater COX-1 inhibition compared to COX-2 inhibition throughout the dosing interval, is generally considered to have a more favorable cardiovascular risk profile among traditional NSAIDs. medsafe.govt.nznih.govbpac.org.nz Some studies and meta-analyses have suggested that this compound, at dosages up to 1000 mg per day, may not be associated with an increased risk of detrimental vascular events, or may have a lower risk compared to other NSAIDs like diclofenac and higher doses of ibuprofen or selective COX-2 inhibitors. drugs.comclinicalcorrelations.orgnih.govbpac.org.nzcasopisvnitrnilekarstvi.czbmj.com However, it is important to note that some recent studies suggest all NSAIDs, including this compound, may be associated with an increased risk of acute myocardial infarction. casopisvnitrnilekarstvi.cz The cardiovascular risk of individual NSAIDs is influenced by multiple factors, including COX-2 selectivity, dose, half-life, effects on blood pressure, and interactions with aspirin (B1665792). casopisvnitrnilekarstvi.cz
Below is a table summarizing comparative GI and CV risk profiles based on available research:
| NSAID | Relative GI Risk (compared to other NSAIDs) | Relative CV Risk (compared to other NSAIDs) |
| This compound | Intermediate to High clinicalcorrelations.orgnih.gov | Lower (among traditional NSAIDs) nih.govbpac.org.nzcasopisvnitrnilekarstvi.cz |
| Ibuprofen | Lower (at lower doses) clinicalcorrelations.orgnih.gov | Intermediate to High (at higher doses) drugs.comcasopisvnitrnilekarstvi.cz |
| Diclofenac | Intermediate nih.govwiadlek.pl | Higher bpac.org.nzcasopisvnitrnilekarstvi.czbmj.com |
| Celecoxib | Lower clevelandclinic.orgclinicalcorrelations.orgcda-amc.ca | Intermediate to High bpac.org.nzbmj.comcda-amc.ca |
Variations in Metabolic Pathways and Metabolite Formation
NSAIDs undergo various metabolic transformations, primarily in the liver, which can influence their pharmacokinetic profiles and the formation of active or inactive metabolites. These metabolic pathways can vary between different NSAIDs.
This compound is extensively metabolized in the liver. wikipedia.orgpharmgkb.orgfda.gov The main metabolic pathway involves O-demethylation to form 6-O-desmethylthis compound. wikipedia.orgpharmgkb.orgfda.gov This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP2C9 and CYP1A2. wikipedia.orgpharmgkb.orgfda.gov Both the parent drug (this compound) and the O-demethylated metabolite undergo further conjugation, mainly through glucuronidation, mediated by enzymes such as UGT2B7. pharmgkb.org These conjugated metabolites, including this compound acyl glucuronide and desmethylthis compound (B1198181) glucuronide, are the major forms excreted in the urine. drugbank.comfda.govresearchgate.net Approximately 95% of an oral this compound dose is recovered in urine, largely as these conjugated metabolites, with less than 1% recovered as unchanged this compound or 6-O-desmethylthis compound. drugbank.comfda.gov Less than 5% is excreted in the feces. drugbank.comfda.gov
Metabolomic studies have been utilized to investigate the metabolic alterations induced by NSAIDs, including this compound, ibuprofen, indomethacin (B1671933), aspirin, and celecoxib. These studies have indicated that NSAIDs can impact various metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycine (B1666218), serine, and threonine metabolism, alanine, aspartate, and glutamate (B1630785) metabolism, and fatty acid metabolism. nih.gov While different NSAIDs may perturb similar metabolic molecules, the extent and nature of these alterations can vary. nih.gov
The elimination half-life of this compound is relatively long, reported to be between 12 and 17 hours. drugbank.comwikipedia.org This is significantly longer than that of ibuprofen, which has a serum half-life of 1.8 to 2 hours. researchgate.net These differences in half-life contribute to the different dosing frequencies and potentially influence the duration of COX inhibition and the risk of time-dependent adverse effects, such as GI complications. drugs.combpac.org.nz
The metabolic fate of other NSAIDs differs from this compound. For example, ibuprofen is also metabolized in the liver, primarily through oxidation by CYP2C9 and CYP2C8, followed by conjugation. Diclofenac is metabolized by CYP2C9 and also undergoes glucuronidation and sulfation. Celecoxib is primarily metabolized by CYP2C9 and to a lesser extent by CYP3A4. These variations in the specific CYP enzymes involved and the types of conjugation reactions contribute to the unique pharmacokinetic profiles and potential for drug interactions associated with each NSAID.
Novel Therapeutic Applications and Research Directions
Chemoprevention Studies (e.g., Colorectal Cancer in Lynch Syndrome)
Naproxen has been investigated for its potential in chemoprevention, particularly in reducing the risk of colorectal cancer (CRC) in individuals with Lynch syndrome. Lynch syndrome is a hereditary condition significantly increasing the risk of certain cancers, including CRC, due to mutations in DNA mismatch repair genes. mdanderson.orgcancer.gov Studies have explored the use of nonsteroidal anti-inflammatory drugs (NSAIDs), including this compound, as a chemopreventive strategy in this high-risk population. binasss.sa.cr
Pre-clinical research using mouse models of Lynch syndrome suggested that this compound could be a more effective chemoprotective agent than aspirin (B1665792), even at relatively low doses. mdanderson.org These findings provided a basis for clinical trials investigating this compound's effects in individuals with Lynch syndrome. mdanderson.org
A randomized phase Ib trial studied the use of this compound in preventing DNA mismatch repair deficient CRC in patients with Lynch syndrome. cancer.govcancer.gov The trial aimed to evaluate the side effects and determine the optimal dose for chemoprevention. cancer.gov Participants in this study received daily doses of either placebo, 220 mg of this compound, or 440 mg of this compound for six months. mdanderson.orgcancer.gov Researchers assessed various biomarkers, including prostaglandin (B15479496) E2 levels in mucosal tissue, which were significantly reduced with this compound treatment compared to placebo. binasss.sa.cr The study also investigated the impact of this compound on gene expression in colorectal mucosa, observing that this compound downregulated genes involved in cell cycle dynamics and upregulated immune genes in a dose-dependent manner, suggesting a role in activating the immune system within the colorectum. binasss.sa.crmdanderson.org
A Phase I chemoprevention clinical trial indicated that this compound, taken daily, was safe and activated immune pathways in the colorectal mucosa of individuals with Lynch syndrome. mdanderson.org This trial randomized 80 participants with Lynch syndrome to receive high-dose this compound (440 mg), low-dose this compound (220 mg), or a placebo daily for six months. mdanderson.org Analysis of gene expression in colon tissue revealed enriched immune-related pathways in the high-dose this compound group, suggesting local immune cell activation. mdanderson.org This research suggests that this compound's mechanism in chemoprevention may extend beyond traditional anti-inflammatory effects to include immune stimulation. mdanderson.org
The following table summarizes key findings from a phase Ib study on this compound in Lynch syndrome:
| Intervention (Daily for 6 months) | Effect on Mucosal Prostaglandin E2 Levels | Effect on Gene Expression |
| This compound (220 mg) | Significantly reduced vs. Placebo binasss.sa.cr | Downregulated cell cycle genes, Upregulated immune genes (dose-dependent) binasss.sa.cr |
| This compound (440 mg) | Significantly reduced vs. Placebo binasss.sa.cr | Downregulated cell cycle genes, Upregulated immune genes (dose-dependent) binasss.sa.cr |
| Placebo | Baseline levels | No significant changes observed |
Research continues to explore the potential of combining this compound chemoprevention with other strategies, such as vaccine development, to enhance colorectal cancer prevention in the Lynch syndrome population by activating the immune system. mdanderson.org
Inflammasome Inhibition (e.g., NLRP3 Inflammasome)
Recent research has explored the role of this compound and its derivatives in inhibiting inflammasomes, particularly the NLRP3 inflammasome. Inflammasomes are multiprotein complexes that play a critical role in the innate immune system and inflammatory signaling. researchgate.netmdpi.comfrontiersin.org Activation of the NLRP3 inflammasome leads to the activation of caspase-1, which processes pro-inflammatory cytokines like IL-1β and IL-18, contributing to inflammatory responses. researchgate.netmdpi.comfrontiersin.org
Studies are investigating this compound derivatives as potential novel NLRP3 inhibitors. researchgate.netresearchgate.net For instance, novel this compound derivatives containing cinnamic acid have been designed and synthesized, showing inhibitory effects on nitric oxide (NO) release in macrophage cells. researchgate.netresearchgate.net One such derivative, compound A22, demonstrated concentration-dependent inhibition of the activation of the NF-κB signaling pathway and the NLRP3 inflammasome in LPS-induced macrophage cells. researchgate.net This inhibition led to the downregulation of pro-inflammatory cytokines such as IL-1β, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). researchgate.net Molecular docking studies supported these findings, indicating that compound A22 fits well into the active site of NLRP3. researchgate.net
Another study on cinnamic acid derivatives containing this compound identified compound 23 as significantly inhibiting LPS-induced NO production and the overexpression of pro-inflammatory cytokines, including IL-1β, iNOS, and COX-2. researchgate.net This compound also blocked the activation of the NF-κB signaling pathway and the NLRP3 inflammasome in a concentration-dependent manner. researchgate.net
These findings suggest that this compound derivatives may offer a more targeted approach to inhibiting inflammatory pathways mediated by the NLRP3 inflammasome, potentially leading to enhanced anti-inflammatory activities. researchgate.netresearchgate.net The research into this compound derivatives as NLRP3 inhibitors highlights a promising direction for developing new anti-inflammatory agents with potentially improved profiles. researchgate.netresearchgate.net
The following table presents data on the inhibitory effects of a this compound derivative (Compound A22) on NO release:
| Compound | IC50 (µM) on NO Release in RAW264.7 Cells researchgate.net |
| This compound | Data not explicitly provided for direct comparison in snippet researchgate.net |
| Compound A22 | 7.38 ± 1.96 |
Note: The specific IC50 value for this compound was not available in the provided snippet for direct comparison with Compound A22 in this particular assay.
Neuroinflammation Research
Neuroinflammation is increasingly recognized as a significant factor in the pathogenesis of various neurological disorders, including Alzheimer's disease (AD). jci.orgmdpi.commedrxiv.org Research has explored the potential of NSAIDs, including this compound, in modulating neuroinflammation and their implications for neurodegenerative diseases.
Epidemiological studies have suggested a potential protective role of long-term NSAID use against AD. jci.orgmdpi.comneurology.org A meta-analysis of observational studies indicated that current or former NSAID use was associated with a reduced relative risk of AD. neurology.org This aligns with the understanding that inflammatory activity plays a crucial role in AD pathogenesis, where protein complexes like β-amyloid interact with glial cells, leading to the secretion of pro-inflammatory mediators. mdpi.comneurology.org
Studies in transgenic mouse models of AD have shown that chronic administration of NSAIDs, including this compound, can block alterations in brain microglia and prevent neuronal cell cycle reentry, a phenomenon observed in vulnerable neuronal populations in human AD. jci.org These effects were observed without detectable alterations in amyloid precursor protein processing or β-amyloid metabolism, suggesting a mechanism independent of amyloid reduction. jci.org
However, prospective clinical trials investigating the efficacy of this compound in preventing or slowing the progression of AD have yielded mixed results. A large multiyear randomized placebo-controlled trial (Alzheimer's Disease Anti-inflammatory Prevention Trial [ADAPT]) did not support the hypothesis that this compound or celecoxib (B62257) could delay the onset of AD in adults with a family history of dementia. mdpi.comneurology.org A subsequent 2-year double-blind placebo-controlled trial (Impact of this compound Treatment in Pre-symptomatic Alzheimer's Disease [INTREPAD]) examining this compound use to slow the progression of presymptomatic AD in older individuals with a positive family history also found no benefit of this compound over placebo in slowing progression as measured by a multimodal outcome score. neurology.org
Despite the disappointing results from some prospective trials, the hypothesis of NSAIDs influencing AD pathogenesis through anti-inflammatory mechanisms persists, particularly considering the role of neuroinflammation. mdpi.comneurology.org The discrepancy between observational studies and prospective trials may suggest that the timing of intervention is crucial, potentially requiring initiation much earlier in the disease process to be effective. jci.orgneurology.org
Research also links NSAIDs to effects on brain microglia, with post-mortem studies of arthritis patients who used NSAIDs showing fewer activated microglia in areas with senile plaques compared to controls. frontiersin.org Animal studies further support that NSAIDs can reduce activated microglia and amyloid burden. frontiersin.org Cross-sectional studies in humans have also suggested a protective effect of NSAID use on gray matter volume, particularly in regions affected in the early stages of AD like the hippocampus. frontiersin.org
The NLRP3 inflammasome is also implicated in neuroinflammation and neurodegenerative diseases like AD. mdpi.commedrxiv.org Studies suggest that inhibiting the NLRP3 inflammasome can reduce amyloid plaque deposition, inhibit tau hyperphosphorylation, and improve cognitive deficits in AD animal models. medrxiv.org NSAIDs have been suggested to inhibit the NLRP3 inflammasome and exert neuroprotective effects in AD mouse models. medrxiv.org
While this compound's direct impact on neuroinflammation in clinical AD remains under investigation with mixed trial results, the broader research into NSAIDs, inflammasome inhibition, and neuroinflammation continues to explore potential avenues for therapeutic intervention in neurodegenerative diseases.
Q & A
Basic: What experimental methodologies are recommended for determining the pharmacokinetic parameters of Naproxen in preclinical models?
Answer: Pharmacokinetic studies typically employ high-performance liquid chromatography (HPLC) to quantify this compound and its metabolites in plasma or tissue samples. For example, metabolite profiling requires identifying cytochrome P450 (CYP) isoforms involved in hepatic O-demethylation, such as CYP1A2 and CYP2C9, using enzyme inhibition assays or recombinant CYP systems . Dosing regimens should account for species-specific metabolic rates, with blood sampling at intervals (e.g., 0–300 minutes) to calculate AUC, half-life, and clearance .
Advanced: How can factorial design optimize this compound’s transdermal delivery system?
Answer: A Box-Behnken design (3 factors, 3 levels) is effective for optimizing formulation variables like phosphatidylcholine concentration, surfactant ratio (e.g., Span 80), and drug loading. Response variables (e.g., vesicle size, entrapment efficiency) are analyzed using Design Expert software to identify interactions between factors. Contour plots and desirability functions help select the optimal formulation, minimizing experimental trials while maximizing predictive accuracy (R² > 0.99) .
Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?
Answer: UV-Vis spectroscopy (λ = 270–330 nm) and HPLC with C18 columns are standard for quantification. For metabolite detection, tandem mass spectrometry (LC-MS/MS) provides higher sensitivity. Sample preparation methods, such as protein precipitation or solid-phase extraction, are critical to reduce matrix interference .
Advanced: How is response surface methodology (RSM) applied to photocatalytic degradation of this compound?
Answer: RSM with a Box-Behnken design evaluates variables like catalyst concentration, pH, and irradiation time. A quadratic polynomial model (e.g., % degradation = β₀ + β₁A + β₂B + β₃AB + β₄A²) predicts optimal degradation conditions. Validation involves comparing experimental vs. predicted values (R² ≥ 0.99) and analyzing variance (ANOVA) to confirm model significance .
Advanced: What strategies improve enantioselective separation of (S)-Naproxen?
Answer: Chiral stationary phases (CSPs) derived from (S)-Naproxen, such as those with π-acidic phenyl groups, enhance enantiomer resolution via reciprocal hydrogen bonding. Screening CSPs using HPLC with polar organic mobile phases (e.g., methanol/acetonitrile/trifluoroacetic acid) optimizes retention and selectivity. Molecular dynamics simulations further elucidate chiral recognition mechanisms .
Basic: Which metabolic pathways and enzymes are critical for this compound biotransformation?
Answer: Hepatic O-demethylation by CYP1A2 and CYP2C9 produces (S)-O-Desmethyl this compound, the primary metabolite. In vitro assays using human liver microsomes and isoform-specific inhibitors (e.g., furafylline for CYP1A2) confirm metabolic pathways. Urinary glucuronidation by UGT enzymes also contributes to elimination .
Advanced: How are this compound derivatives synthesized and pharmacologically evaluated?
Answer: Ester/amide derivatives are synthesized via carbodiimide-mediated coupling. Anti-inflammatory efficacy is assessed using rat paw edema models, with compound effects compared to this compound over 0–300 minutes. Significant differences (p < 0.05) in edema inhibition at 120–300 minutes indicate prolonged activity for select derivatives .
Basic: What factors influence this compound’s bioavailability in formulation design?
Answer: Solubility (pH-dependent), particle size reduction (e.g., nano-milling), and lipid-based carriers (e.g., transfersomes) enhance bioavailability. Critical quality attributes include dissolution rate (USP apparatus II) and permeability assays (e.g., Caco-2 cell monolayers) .
Advanced: How to resolve data contradictions in this compound formulation studies?
Answer: Use multivariate analysis (e.g., partial least squares regression) to disentangle confounding variables. Adjust for batch-to-batch variability via hierarchical modeling. Sensitivity analysis identifies robust parameters, while residual plots detect outliers requiring re-evaluation .
Advanced: What methodologies assess chronic toxicity of this compound in vivo?
Answer: Subchronic rodent studies (28–90 days) monitor renal/hepatic biomarkers (e.g., serum creatinine, ALT). Histopathological analysis evaluates gastric mucosa damage. Dose-response modeling (e.g., benchmark dose software) identifies NOAEL/LOAEL, while toxicokinetic data ensure exposure relevance .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
